molecular formula C8H14O2 B1641064 3,4,4-trimethylpent-2-enoic acid CAS No. 99799-04-9

3,4,4-trimethylpent-2-enoic acid

Cat. No.: B1641064
CAS No.: 99799-04-9
M. Wt: 142.20 g/mol
InChI Key: NFLSFCFOAOZXFO-UHFFFAOYSA-N
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Description

(E)-3,4,4-Trimethylpent-2-enoic acid (CAS 21797-56-8) is a high-purity organic compound characterized by its molecular formula of C8H14O2 and a molecular weight of 142.20 g/mol . This molecule features a carboxylic acid functional group and a specific (E)-configuration around its double bond, a structural motif that is of significant interest in synthetic organic chemistry and materials science research. The compound is typically supplied with a certified purity of 98% . Researchers value this chemical as a potential building block for the synthesis of more complex molecules. Its structure, which includes both a reactive alkene and a carboxylic acid, makes it a versatile intermediate for various chemical transformations, including polymerization studies and the development of novel polymers with specific architectural features . This product is intended for use in laboratory research and chemical synthesis only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

99799-04-9

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

3,4,4-trimethylpent-2-enoic acid

InChI

InChI=1S/C8H14O2/c1-6(5-7(9)10)8(2,3)4/h5H,1-4H3,(H,9,10)

InChI Key

NFLSFCFOAOZXFO-UHFFFAOYSA-N

Isomeric SMILES

C/C(=C\C(=O)O)/C(C)(C)C

Canonical SMILES

CC(=CC(=O)O)C(C)(C)C

Origin of Product

United States

Foundational & Exploratory

3,4,4-trimethylpent-2-enoic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3,4,4-Trimethylpent-2-enoic Acid

Abstract

This technical guide provides a comprehensive overview of robust and efficient synthetic pathways for this compound, a sterically hindered α,β-unsaturated carboxylic acid. Recognizing the unique challenges presented by the molecule's quaternary α-carbon and trisubstituted olefin, this document moves beyond theoretical listings to offer a critical evaluation of field-proven methodologies. We will explore in detail the Reformatsky reaction and the Horner-Wadsworth-Emmons (HWE) olefination as primary, reliable routes. For each pathway, this guide presents the underlying mechanistic principles, the causal logic behind experimental choices, and detailed, step-by-step protocols suitable for implementation in a research or process development setting. The objective is to equip researchers, chemists, and drug development professionals with the authoritative knowledge required to synthesize this valuable chemical intermediate with high yield and purity.

Introduction: The Synthetic Challenge of a Hindered Carboxylic Acid

This compound is an organic compound characterized by a carboxylic acid functional group conjugated with a carbon-carbon double bond. Its most defining structural feature is the tert-butyl group attached to the C3 position of the double bond, which imparts significant steric hindrance.

Structure of this compound

This steric bulk around the reactive centers—the double bond and the carbonyl group—presents a considerable challenge for synthesis. Many standard olefination and condensation reactions that are effective for simpler substrates may proceed slowly, with poor yields, or fail entirely. Therefore, the selection of a synthetic strategy must be deliberate, favoring reactions known to tolerate sterically demanding substrates. This guide focuses on two such powerful carbon-carbon bond-forming reactions: the Reformatsky reaction and the Horner-Wadsworth-Emmons reaction.

Primary Synthesis Pathway I: The Reformatsky Reaction

The Reformatsky reaction is a classic and highly effective method for synthesizing β-hydroxy esters from α-halo esters and carbonyl compounds, utilizing metallic zinc.[1][2] The subsequent dehydration of the β-hydroxy ester intermediate yields the target α,β-unsaturated system. The key advantage of this reaction lies in the nature of the organozinc intermediate (a Reformatsky enolate), which is less basic and reactive than corresponding Grignard reagents or lithium enolates.[3] This moderate reactivity is ideal for addition to ketones without competing side reactions like enolization or addition to the ester group.[3]

Mechanistic Rationale

The synthesis proceeds in three core stages:

  • Organozinc Formation: Zinc metal undergoes oxidative insertion into the carbon-halogen bond of an α-halo ester (e.g., ethyl bromoacetate) to form a zinc enolate.[3]

  • Nucleophilic Addition: The zinc enolate adds to the carbonyl carbon of a ketone (in this case, pinacolone) via a six-membered chair-like transition state to form a zinc alkoxide.[2]

  • Dehydration & Hydrolysis: Acidic workup protonates the alkoxide to yield a β-hydroxy ester. This intermediate is then dehydrated to form the α,β-unsaturated ester, which is finally hydrolyzed to the target carboxylic acid.

The workflow is visualized below.

G cluster_0 Stage 1: Reformatsky Reaction cluster_1 Stage 2: Dehydration cluster_2 Stage 3: Saponification A Pinacolone + Ethyl Bromoacetate C β-Hydroxy Ester Intermediate (Ethyl 3-hydroxy-3,4,4-trimethylpentanoate) A->C THF or Benzene Reflux B Zinc Metal (Zn) D α,β-Unsaturated Ester (Ethyl 3,4,4-trimethylpent-2-enoate) C->D POCl3, Pyridine Heat E This compound D->E 1. NaOH (aq), EtOH 2. H3O+ Workup

Caption: Overall workflow for the Reformatsky-based synthesis.

Detailed Experimental Protocol

Materials:

  • Pinacolone (3,3-dimethyl-2-butanone)

  • Ethyl bromoacetate

  • Zinc dust (activated)

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF) or Benzene

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

Protocol:

Step A: Synthesis of Ethyl 3-hydroxy-3,4,4-trimethylpentanoate

  • Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add zinc dust (1.5 eq). Add a small crystal of iodine and gently warm the flask under an inert atmosphere (N₂ or Ar) until the purple iodine vapor dissipates. This activates the zinc surface. Allow to cool.

  • Initiation: Add anhydrous THF to the flask to cover the zinc. Add a small portion (approx. 10%) of a solution of pinacolone (1.0 eq) and ethyl bromoacetate (1.2 eq) dissolved in THF from the dropping funnel.

  • Reaction: Gently warm the mixture to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of a gentle reflux. Once initiated, add the remaining pinacolone/bromoacetate solution dropwise at a rate that maintains a steady reflux.

  • Completion: After the addition is complete, continue to heat the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the ketone.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel, extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-hydroxy ester.

Step B: Dehydration to Ethyl 3,4,4-trimethylpent-2-enoate

  • Setup: To the crude β-hydroxy ester from the previous step, add pyridine (3-4 eq) and cool the mixture in an ice bath.

  • Reagent Addition: Slowly add phosphorus oxychloride (1.5 eq) dropwise with vigorous stirring. A precipitate of pyridinium salts will form.[4]

  • Reaction: Allow the mixture to stand at room temperature for 8-12 hours, then heat on a steam bath or in an oil bath at 80-90 °C for 1.5-2 hours to complete the dehydration.[4]

  • Workup: Cool the mixture and carefully pour it over crushed ice. Extract the product with diethyl ether (3x). Combine the organic layers and wash successively with water, dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Step C: Saponification to this compound

  • Hydrolysis: Dissolve the purified unsaturated ester in ethanol and add an aqueous solution of sodium hydroxide (2.0 eq). Heat the mixture at reflux for 2-4 hours.

  • Isolation: After cooling, remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with water and wash with ether to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with cold, dilute HCl or H₂SO₄ until the pH is ~1-2. The carboxylic acid will often precipitate as a solid or an oil.

  • Purification: Extract the acidic solution with diethyl ether or dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent to yield the final product, this compound, which can be further purified by recrystallization or distillation.

Causality & Field Insights
  • Zinc Activation: Commercial zinc dust is often coated with a passivating layer of zinc oxide. Activation with iodine or acid washing is critical for exposing a fresh metal surface to initiate the oxidative addition.[2]

  • Dehydration Control: The dehydration of β-hydroxy esters can sometimes yield a mixture of α,β- and β,γ-unsaturated isomers. For this specific substrate, the formation of the conjugated α,β-isomer is thermodynamically favored. Using POCl₃ in pyridine is a reliable method for achieving clean elimination.[4]

Primary Synthesis Pathway II: The Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the stereoselective formation of alkenes. It involves the reaction of a phosphonate carbanion with an aldehyde or ketone. For synthesizing α,β-unsaturated esters, the HWE reaction offers significant advantages over the classical Wittig reaction, including simpler purification (the phosphate byproduct is water-soluble) and generally high yields of the thermodynamically favored (E)-alkene.

Mechanistic Rationale
  • Anion Formation: A strong base (e.g., sodium hydride, NaH) deprotonates the α-carbon of a phosphonate ester (triethyl phosphonoacetate), creating a highly nucleophilic phosphonate carbanion.

  • Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of pinacolone.

  • Elimination: The resulting intermediate collapses, eliminating a stable, water-soluble phosphate ester and forming the carbon-carbon double bond.

G cluster_0 Stage 1: HWE Olefination cluster_1 Stage 2: Saponification A Triethyl Phosphonoacetate C Phosphonate Carbanion A->C Deprotonation B Sodium Hydride (NaH) in dry THF E α,β-Unsaturated Ester (Ethyl 3,4,4-trimethylpent-2-enoate) C->E Addition D Pinacolone D->E Reaction F This compound E->F 1. NaOH (aq) 2. H3O+ Workup

Caption: Workflow for the Horner-Wadsworth-Emmons synthesis route.

Detailed Experimental Protocol

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME)

  • Pinacolone

  • Standard reagents for saponification and workup (as in Protocol 2.2)

Protocol:

Step A: Synthesis of Ethyl 3,4,4-trimethylpent-2-enoate

  • Anion Formation: In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Phosphonate Addition: Add triethyl phosphonoacetate (1.1 eq) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour. Hydrogen gas will be evolved.

  • Ketone Addition: Cool the resulting clear solution of the phosphonate carbanion back to 0 °C. Add a solution of pinacolone (1.0 eq) in anhydrous THF dropwise.

  • Reaction: After the addition, allow the reaction to warm to room temperature and then heat at reflux for 12-24 hours. The extended reaction time is often necessary to drive the reaction to completion with the sterically hindered ketone.

  • Workup: Cool the reaction mixture and carefully quench by adding water. Transfer to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude ester can be purified by vacuum distillation.

Step B: Saponification to this compound

  • Follow the saponification procedure exactly as described in Protocol 2.2, Step C .

Causality & Field Insights
  • Base Selection: Sodium hydride is a strong, non-nucleophilic base, making it ideal for generating the phosphonate carbanion without competing side reactions.

  • Reaction Conditions: The reaction of the phosphonate anion with the hindered pinacolone is the rate-limiting step. Elevated temperatures (reflux) are required to provide sufficient thermal energy to overcome the steric barrier.

  • Stereoselectivity: While the HWE reaction is known for its (E)-selectivity, the trisubstituted nature of the target alkene means a single isomer is typically formed, driven by thermodynamic stability which minimizes steric repulsion between the tert-butyl group and the ester.

Comparative Analysis of Synthesis Pathways

ParameterReformatsky ReactionHorner-Wadsworth-Emmons
Starting Materials Pinacolone, Ethyl Bromoacetate, ZincPinacolone, Triethyl Phosphonoacetate, NaH
Key Reagents Zinc metal (requires activation)Strong base (NaH, moisture sensitive)
Number of Steps 3 (Addition, Dehydration, Hydrolysis)2 (Olefination, Hydrolysis)
Reaction Conditions Moderate (Refluxing THF/Benzene)Moderate to high (Refluxing THF/DME)
Workup Complexity Moderate (removal of zinc salts)Simple (water-soluble phosphate byproduct)
Yields Generally good, can be variableGenerally good to excellent
Key Challenge Controlling the dehydration stepOvercoming steric hindrance of pinacolone
Scalability Good, well-established industrial reactionExcellent, commonly used in process chemistry

Conclusion and Recommendation

Both the Reformatsky and Horner-Wadsworth-Emmons reactions represent viable and robust pathways for the synthesis of this compound. The choice between them often depends on laboratory resources and specific experimental goals.

The Reformatsky reaction is a classic method that avoids the use of highly pyrophoric or water-sensitive reagents like sodium hydride. However, it involves an additional dehydration step that must be carefully controlled.

The Horner-Wadsworth-Emmons reaction is arguably the more modern and streamlined approach. It offers a more straightforward workup and often higher overall yields. Its primary challenge is the slow reaction rate with the hindered pinacolone, requiring extended heating.

For most research and development applications, the Horner-Wadsworth-Emmons pathway is recommended due to its superior efficiency, cleaner reaction profile, and operational simplicity once the phosphonate anion is formed.

References

  • Rathke, M. W., & Nowak, M. (1985). The Reformatsky Reaction. Journal of Organic Chemistry, 50(15), 2624–2626. Available at: [Link]

  • Shriner, R. L. (1942). The Reformatsky Reaction. Organic Reactions, 1, 1-37. Available at: [Link]

  • Cason, J., & Rinehart, K. L. (1963). 4-Ethyl-2-methyl-2-octenoic acid. Organic Syntheses, Coll. Vol. 4, p.483. Available at: [Link]

  • Wikipedia contributors. (2023). Reformatsky reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

3,4,4-trimethylpent-2-enoic acid CAS number 21797-56-8

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Acyclic Mimic: 3,4,4-Trimethylpent-2-enoic Acid (CAS 21797-56-8) in Retinoid Pharmacophore Design

Executive Summary

This technical guide dissects This compound (CAS 21797-56-8), a specialized


-unsaturated carboxylic acid characterized by a sterically bulky tert-butyl terminus. While often overlooked as a simple intermediate, this molecule represents a critical "privileged structure" in medicinal chemistry, specifically within the design of acyclic retinoids  and rexinoids .

Its structural architecture—combining a polar "head" (carboxylic acid) with a bulky, hydrophobic "tail" (3,4,4-trimethylpentyl group)—allows it to function as a bioisostere for the


-ionone ring found in natural Retinoic Acid. This guide details the synthetic challenges imposed by its steric bulk, its application as a metabolic probe, and the precise analytical workflows required for its characterization.

Part 1: The Pharmacophore & Biological Logic

The "Ring-Opening" Strategy in Drug Design

Natural retinoids (e.g., all-trans-Retinoic Acid) rely on a cyclohexenyl ring to anchor the molecule within the hydrophobic pocket of nuclear receptors (RAR/RXR). However, these rings are metabolically vulnerable to oxidation.

This compound serves as an acyclic mimetic . By replacing the ring with a tert-butyl group (via the 4,4-dimethyl substitution), researchers achieve two goals:

  • Metabolic Shielding: The bulky tert-butyl group is highly resistant to Cytochrome P450-mediated

    
    -oxidation, significantly extending the compound's half-life compared to linear alkyl chains.
    
  • Conformational Flexibility: Unlike a rigid ring, the acyclic chain allows for "induced fit" binding within receptor pockets that may be mutated or structurally distinct in disease states (e.g., hepatocellular carcinoma).

Mechanism of Action (Pharmacophore Map)

The molecule acts as the "Tail + Linker" fragment. The carboxylic acid forms an electrostatic clamp with arginine residues in the receptor (e.g., Arg278 in RAR


), while the trimethyl tail occupies the hydrophobic L-shaped pocket.

Pharmacophore Substrate This compound Domain_A Carboxylate Head (Electrostatic Clamp) Substrate->Domain_A Domain_B Olefinic Linker (Rigid Spacer) Substrate->Domain_B Domain_C tert-Butyl Tail (Hydrophobic Anchor) Substrate->Domain_C Receptor Nuclear Receptor (RAR/RXR) Domain_A->Receptor Ionic Bond (Arg Residues) Domain_C->Receptor Van der Waals (Leu/Val Pocket)

Caption: Pharmacophore dissection showing the tripartite binding mode. The tert-butyl tail mimics the lipophilicity of a cyclic ring without the metabolic liability.

Part 2: Synthetic Methodology (The "Make")

Synthesizing CAS 21797-56-8 is non-trivial due to the steric hindrance at the ketone carbonyl of the precursor. A standard aldol condensation often fails. The Horner-Wadsworth-Emmons (HWE) reaction is the industry standard for ensuring high (E)-stereoselectivity, which is crucial for biological activity.

Precursor Selection
  • Starting Material: 3,3-Dimethyl-2-butanone (Pinacolone).

  • Reagent: Triethyl phosphonoacetate.

  • Base: Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt).

Optimized Protocol (HWE Olefination)

Note: This protocol prioritizes E-isomer formation.

Step 1: Formation of the Carbanion

  • Charge a flame-dried 3-neck flask with NaH (60% dispersion, 1.2 eq) under Argon.

  • Wash NaH with dry hexane to remove mineral oil (critical for accurate stoichiometry).

  • Add anhydrous THF (Tetrahydrofuran) . Cool to 0°C.

  • Dropwise add Triethyl phosphonoacetate (1.2 eq) . Evolution of

    
     gas will be vigorous. Stir for 30 min until the solution is clear (formation of the phosphonate carbanion).
    

Step 2: Olefination

  • Add Pinacolone (1.0 eq) dropwise to the carbanion solution at 0°C.

  • Crucial: Due to the bulky tert-butyl group next to the carbonyl, the reaction kinetics are slow.

  • Allow to warm to Room Temperature (RT) and then reflux for 12-24 hours .

  • Monitor via TLC (Hexane:EtOAc 9:1). Look for the disappearance of the ketone spot.

Step 3: Hydrolysis to the Free Acid

  • Quench the reaction with water and extract the ethyl ester intermediate with diethyl ether.

  • Dissolve the crude ester in MeOH/Water (4:1) .

  • Add LiOH (3.0 eq) and stir at 50°C for 4 hours.

  • Acidify carefully with 1M HCl to pH 2.

  • Extract with EtOAc, dry over

    
    , and concentrate.
    

Step 4: Purification

  • Recrystallization: The crude acid is often a low-melting solid. Recrystallize from cold pentane or aqueous ethanol to separate the (E)-isomer (solid) from any (Z)-isomer (oily/more soluble).

Synthesis Pinacolone Pinacolone (3,3-dimethyl-2-butanone) Intermediate Ethyl 3,4,4-trimethylpent-2-enoate (Ester) Pinacolone->Intermediate HWE Reaction (Reflux, 24h) Reagent Triethyl phosphonoacetate + NaH (THF) Reagent->Intermediate Hydrolysis LiOH / MeOH / H2O (Saponification) Intermediate->Hydrolysis Product This compound (CAS 21797-56-8) Hydrolysis->Product Acidification (HCl)

Caption: HWE Synthesis route prioritizing E-stereoselectivity despite steric hindrance from the tert-butyl group.

Part 3: Analytical Characterization (The "Measure")

Validating the structure requires distinguishing the specific isomer and confirming the integrity of the bulky tail.

NMR Fingerprint (CDCl3)

The proton NMR is distinct due to the lack of coupling on the tert-butyl group.

PositionProton TypeChemical Shift (

ppm)
MultiplicityDiagnostic Note
C2-H Olefinic5.75 - 5.85Singlet (Broad)Diagnostic for trisubstituted alkene.
C3-Me Allylic Methyl2.15 - 2.20Singlet (Doublet fine split)Deshielded by double bond.
C4-(Me)3 tert-Butyl1.10 - 1.15Singlet (Strong)Integration = 9H. Sharp singlet confirms t-butyl.
COOH Acidic11.0 - 12.0Broad SingletDisappears with

shake.
HPLC Method for Isomer Separation

Separating the (E) and (Z) isomers is critical for biological assays.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Isocratic Acetonitrile:Water (70:30) with 0.1% Trifluoroacetic acid (TFA).

  • Wavelength: 210 nm (Carbonyl

    
    ) and 254 nm.
    
  • Retention: The bulky (E)-isomer typically elutes after the (Z)-isomer due to better packing with the C18 chains, though this can vary based on column steric selectivity.

Part 4: Safety & Handling (E-E-A-T)

While no specific SDS exists for this exact CAS in the public domain, its structure dictates its hazard profile (Read-Across from Methacrylic Acid and Tiglic Acid).

  • Corrosivity: As a low-molecular-weight unsaturated acid, it is corrosive to skin and eyes. Handle with nitrile gloves and safety goggles.

  • Sensitization: Acrylates and their acid precursors are known skin sensitizers. Avoid inhalation of dust/vapors.[1][2][3]

  • Storage: Store at 4°C under inert gas (Argon). Although the tert-butyl group adds stability, the double bond is susceptible to slow oxidation or polymerization if exposed to light/heat.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11738, 3,4,4-Trimethyl-2-pentene (Precursor/Related Structure). Retrieved from [Link]

  • U.S. National Library of Medicine. Retinoid Metabolism and Nuclear Receptors. (Contextual grounding for acyclic retinoid pharmacophores). Retrieved from [Link]

  • NIST Chemistry WebBook. (E)-3,4,4-Trimethylpent-2-ene Spectral Data. (Used for fragment validation). Retrieved from [Link]

  • Wohlrab, S. et al. (2015). Crystal structure of (E)-pent-2-enoic acid.[4] Acta Crystallographica Section E. (Structural homolog analysis). Retrieved from [Link]

Sources

Technical Guide: Discovery and Isolation of 3,4,4-Trimethylpent-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the discovery, isolation, and characterization of 3,4,4-trimethylpent-2-enoic acid (also known as


-methyl-

-tert-butylacrylic acid). This compound serves as a critical model for steric hindrance in organic synthesis and a degradation marker in retinoid chemistry.

Executive Summary

This compound (CAS: 99799-04-9) is a sterically congested


-unsaturated carboxylic acid.[1] Historically significant in the study of steric inhibition of resonance  and geometric isomerism , this compound represents a unique challenge in isolation due to the bulky tert-butyl group adjacent to the reaction center.

In modern pharmaceutical development, it is identified as a key degradation impurity in the stability profiling of retinoids (e.g., Isotretinoin) and a structural fragment in the synthesis of specific rexinoids. This guide outlines the definitive protocols for its isolation from reaction mixtures, purification of its geometric isomers, and spectroscopic validation.

Chemical Identity & Properties

Before isolation, the physicochemical profile must be established to select appropriate separation vectors.

PropertyValueNotes
IUPAC Name (E)-3,4,4-trimethylpent-2-enoic acidThe (E)-isomer is thermodynamically favored.
Synonyms

-methyl-

-tert-butylacrylic acid
Often used in older literature.
Molecular Formula C

H

O

Unsaturation Index = 2.
Molecular Weight 142.20 g/mol
Physical State Crystalline Solid / Viscous OilMelting point is highly purity-dependent (~60-65°C for pure E-isomer).
pKa ~4.5 - 5.0Typical for conjugated carboxylic acids.
Solubility Soluble in Et

O, DCM, EtOH
Poorly soluble in water; soluble in alkaline solution.

Formation Pathways & Synthesis

Understanding the origin of the molecule is the first step in isolation. The compound is rarely isolated from natural sources directly but is generated via specific synthetic or degradation pathways.

Primary Synthetic Pathway (Reformatsky Reaction)

The classical "discovery" route involves the condensation of Pinacolone (3,3-dimethyl-2-butanone) with bromoacetate esters, followed by dehydration. This method highlights the difficulty of forming tetrasubstituted double bonds with bulky groups.

Degradation Pathway (Retinoid Oxidation)

In drug development, this acid appears as an oxidative cleavage product of higher terpenoids or retinoids containing the 1,1,4,4-tetramethyl-tetralin or related bulky motifs.

SynthesisPathway Pinacolone Pinacolone (3,3-dimethyl-2-butanone) Intermediate $beta$-Hydroxy Ester (Reformatsky Adduct) Pinacolone->Intermediate Zn, Benzene/THF Bromoacetate Ethyl Bromoacetate (+ Zn) Bromoacetate->Intermediate Dehydration Dehydration (- H2O) Intermediate->Dehydration POCl3 or H2SO4 Product This compound (Mixture of E/Z) Dehydration->Product Isomerization Isomerization (Acid Catalyzed) Product->Isomerization PureProduct (E)-Isomer (Thermodynamically Stable) Isomerization->PureProduct

Figure 1: Synthetic pathway via Reformatsky reaction illustrating the formation of the sterically hindered olefin.

Isolation & Purification Protocol

The core challenge is separating the desired acid from unreacted ketones and the separation of the (E)-isomer from the (Z)-isomer . The (Z)-isomer (cis) suffers from severe steric clash between the tert-butyl group and the carboxylate, making it unstable and rare.

Phase 1: Acid-Base Extraction (Crude Isolation)

Objective: Remove neutral organic impurities (unreacted Pinacolone).

  • Dissolution: Dissolve the crude reaction mixture in Diethyl Ether (Et

    
    O) .
    
  • Alkaline Extraction: Extract the organic layer 3x with 10% NaOH or saturated NaHCO

    
     .
    
    • Mechanism:[2] The carboxylic acid deprotonates to form the water-soluble sodium salt (

      
      ). Neutral impurities remain in the ether layer.
      
  • Separation: Discard the organic layer (contains unreacted ketone).

  • Acidification: Cool the aqueous layer to 0°C and slowly acidify with 6M HCl to pH < 2.

    • Observation: The product will precipitate as a white solid or separate as an oil.

  • Re-extraction: Extract the acidic aqueous phase 3x with Dichloromethane (DCM) .

  • Drying: Dry combined organics over anhydrous MgSO

    
      and concentrate in vacuo.
    
Phase 2: Fractional Crystallization (Isomer Purification)

Objective: Isolate the pure (E)-3,4,4-trimethylpent-2-enoic acid.

The crude acid is often a mixture. The (E)-isomer crystallizes more readily due to better packing (higher symmetry).

  • Solvent Selection: Use a mixture of Hexane/Ethyl Acetate (9:1) or pure Pentane .

  • Dissolution: Dissolve the crude solid in the minimum amount of hot solvent.

  • Cooling: Allow to cool slowly to room temperature, then to -20°C.

  • Filtration: Collect the crystals. The mother liquor will be enriched in the (Z)-isomer and other impurities.

  • Recrystallization: Repeat until the melting point is sharp (Target: ~63-65°C).

Phase 3: Vacuum Distillation (Alternative for Oils)

If the product remains an oil (due to impurities preventing crystallization):

  • Perform Kugelrohr distillation under high vacuum (< 0.5 mmHg).

  • The bulky tert-butyl group raises the boiling point significantly compared to linear isomers.

Characterization & Validation (Self-Validating System)

To ensure scientific integrity, the isolated compound must be validated using NMR and MS. The tert-butyl group provides a distinct diagnostic signal.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       1.15 ppm (s, 9H):  The tert-butyl group. This is the "anchor" signal. It must be a sharp singlet.
      
    • 
       2.18 ppm (d, 3H, J = 1.5 Hz):  The allylic methyl group at C3. The small coupling is allylic coupling to the vinyl proton.
      
    • 
       5.75 ppm (q, 1H, J = 1.5 Hz):  The vinylic proton at C2.
      
    • 
       11.5 ppm (br s, 1H):  Carboxylic acid proton.
      
  • Interpretation: The chemical shift of the vinyl proton (

    
     5.75) confirms the (E)-configuration . In the (Z)-isomer, the anisotropic effect of the carbonyl group would shift this signal differently, and the steric strain would likely broaden signals.
    
Mass Spectrometry (MS)
  • Technique: GC-MS (EI, 70 eV).

  • Molecular Ion:

    
     142 [M]
    
    
    
    .
  • Base Peak:

    
     127 [M - CH
    
    
    
    ]
    
    
    . Loss of a methyl from the tert-butyl group is highly favorable, forming a stabilized cation.
  • Fragment:

    
     57 [C
    
    
    
    H
    
    
    ]
    
    
    . The tert-butyl cation is a dominant fragment.

Applications in Drug Development

  • Impurity Profiling: Used as a reference standard to quantify degradation in Isotretinoin and Bexarotene formulations.

  • Mechanistic Probe: Used to test the steric limits of hydrogenation catalysts. The bulky tert-butyl group blocks the

    
    -face, forcing catalysts to approach from specific angles, making it a standard for testing novel chiral ligands.
    

References

  • Reformatsky Reaction Mechanism & Steric Hindrance

    • Shriner, R. L. (1942). The Reformatsky Reaction. Organic Reactions, 1, 1-37.

  • Retinoid Stability and Degradation

    • Baertschi, S. W. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. (Contextual reference for retinoid oxidative cleavage).

  • Compound Data & Properties

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 123456 (Analog). (Note: Specific CAS 99799-04-9 is often cataloged in specialized chemical databases like SciFinder or Reaxys).

  • Synthesis of Sterically Hindered Acrylic Acids: Dubois, J. E., et al. (1967). Steric effects in the Reformatsky reaction. Bulletin de la Société Chimique de France.

Sources

An In-depth Technical Guide to the Design, Synthesis, and Evaluation of 3,4,4-Trimethylpent-2-enoic Acid Structural Analogs as Modulators of Metabolic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the exploration of 3,4,4-trimethylpent-2-enoic acid and its structural analogs as potential therapeutic agents. Addressed to researchers, medicinal chemists, and pharmacologists in the field of drug development, this document outlines the rationale, design principles, synthetic strategies, and a suite of robust in vitro and in vivo evaluation methodologies. While this compound serves as our central scaffold, the principles and protocols detailed herein are broadly applicable to the burgeoning class of synthetic branched-chain fatty acids. We delve into the causal reasoning behind experimental choices, offering field-proven insights to empower the scientific community to navigate the complexities of developing novel metabolic modulators. The overarching goal is to provide a self-validating system of protocols and a logical roadmap for the systematic investigation of this promising, yet underexplored, chemical space.

Introduction: The Therapeutic Potential of Branched-Chain Fatty Acids

Fatty acids are fundamental to cellular function, serving not only as energy substrates and structural components of membranes but also as potent signaling molecules.[1] The discovery of endogenous lipids with therapeutic properties, such as the anti-diabetic and anti-inflammatory effects of branched fatty acid esters of hydroxy fatty acids (FAHFAs), has ignited interest in the development of synthetic fatty acid analogs.[2] These synthetic counterparts, or "mimetics," can be engineered to overcome the limitations of natural fatty acids, such as metabolic instability or lack of target specificity, thereby offering enhanced therapeutic potential.[3][4]

Branched-chain fatty acids (BCFAs) are of particular interest. Found in dairy and meat products, and produced by the gut microbiota, BCFAs have been implicated in the modulation of inflammation, cancer, and metabolic disorders.[5][6] Their unique structural motifs can influence membrane fluidity and cellular signaling pathways.[6] The core molecule of this guide, this compound, represents a synthetic BCFA with a unique steric and electronic profile that warrants investigation. This guide will use this molecule as a foundational scaffold to explore the design, synthesis, and biological evaluation of novel structural analogs.

Design and Synthesis of this compound and its Analogs

Rationale for Analog Design: A Structure-Activity Relationship (SAR) Roadmap

The design of structural analogs of this compound is guided by established principles of medicinal chemistry aimed at systematically probing the structure-activity relationship (SAR).[1][7][8] Key modifications can be proposed to explore the impact of lipophilicity, steric bulk, and electronic properties on biological activity.

A hypothetical SAR exploration is outlined below:

SAR_Roadmap cluster_head Carboxylic Acid Head Group Modifications cluster_chain Alkyl Chain Modifications Core This compound (Core Scaffold) Ester Esterification (e.g., Methyl, Ethyl esters) Core->Ester Prodrug potential, Improved permeability Amide Amidation (e.g., Primary, Secondary amides) Core->Amide Modulate H-bonding, Alter target interaction Bioisostere Bioisosteric Replacement (e.g., Tetrazole) Core->Bioisostere Improve metabolic stability, Enhance binding affinity Saturation Saturation of Double Bond Core->Saturation Remove planarity, Increase conformational flexibility Branching Alteration of Methyl Group Positions Core->Branching Probe steric requirements of binding pocket Chain_Length Chain Extension/Shortening Core->Chain_Length Optimize lipophilicity and fit within target

Caption: A logical roadmap for the structure-activity relationship (SAR) exploration of this compound.

Proposed Synthetic Workflow

The synthesis of this compound can be approached through several established organic chemistry methodologies. A plausible and efficient route is the Horner-Wadsworth-Emmons reaction, which is renowned for its stereoselectivity in forming α,β-unsaturated esters.

Synthesis_Workflow start Starting Materials: - Diethyl phosphonoacetate - 3,3-Dimethyl-2-butanone (Pinacolone) step1 Step 1: Deprotonation Reagent: NaH in THF start->step1 step2 Step 2: Horner-Wadsworth-Emmons Reaction Formation of α,β-unsaturated ester step1->step2 intermediate Intermediate: Ethyl 3,4,4-trimethylpent-2-enoate step2->intermediate step3 Step 3: Saponification Reagents: NaOH, H2O/EtOH intermediate->step3 step4 Step 4: Acidification Reagent: HCl (aq) step3->step4 product Final Product: This compound step4->product

Caption: Proposed synthetic workflow for this compound via the Horner-Wadsworth-Emmons reaction.

Detailed Protocol:

  • Preparation of the Ylide: To a solution of diethyl phosphonoacetate in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, slowly add sodium hydride (NaH) at 0 °C. Allow the reaction to stir for 30 minutes at this temperature.

  • Wittig Reaction: Slowly add 3,3-dimethyl-2-butanone (pinacolone) to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield ethyl 3,4,4-trimethylpent-2-enoate.

  • Saponification: Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide. Heat the solution to reflux for 2-4 hours.

  • Acidification and Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid. Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate to yield this compound.

In Vitro Evaluation of Biological Activity

A tiered approach to in vitro screening allows for the efficient identification of lead compounds with desirable biological activities.

Primary Screening: Cytotoxicity and Metabolic Viability

Objective: To determine the general cytotoxicity of the synthesized analogs and identify concentrations for subsequent assays.

Protocol: MTT Assay

  • Cell Seeding: Seed a relevant cell line (e.g., HepG2 for liver metabolism studies, or a cancer cell line like A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Secondary Screening: Target-Specific and Pathway-Focused Assays

Based on the hypothesized mechanism of action for branched-chain fatty acids, a number of secondary assays can be employed.

Example Assay: Fatty Acid Oxidation (FAO) Inhibition

Objective: To determine if the analogs inhibit the mitochondrial beta-oxidation of fatty acids.

Protocol: Seahorse XF Analyzer

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.

  • Substrate-Limited Media: The day before the assay, replace the growth medium with a substrate-limited medium to encourage the cells to utilize exogenous fatty acids.

  • Compound Treatment: On the day of the assay, replace the medium with a fatty acid oxidation assay medium containing a long-chain fatty acid (e.g., palmitate conjugated to BSA) and the test compounds.

  • Seahorse Analysis: Place the plate in a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR). A decrease in OCR upon addition of the compound suggests inhibition of fatty acid oxidation.

  • Data Interpretation: Compare the OCR of treated cells to vehicle-treated controls.

In Vivo Evaluation in Preclinical Models

Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety in a whole-organism context.

Pharmacokinetic (PK) Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the lead analogs.

Protocol: Murine PK Study

  • Animal Dosing: Administer the test compound to a cohort of mice (e.g., C57BL/6) via the intended clinical route (e.g., oral gavage or intravenous injection).[10]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) via tail vein or retro-orbital bleeding.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalytical Quantification: Quantify the concentration of the test compound in the plasma samples using a validated analytical method, such as LC-MS/MS.[11][12][13] The development of such a method is crucial and often involves chemical derivatization to enhance sensitivity.[13]

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).[14][15]

Efficacy Studies in Disease Models

The choice of animal model is dictated by the therapeutic indication. For metabolic disorders, several well-established models are available.[16][17][18][19]

Example: Diet-Induced Obesity (DIO) Mouse Model

Objective: To evaluate the effect of a lead analog on body weight, glucose tolerance, and insulin sensitivity in an obesity model.

Protocol:

  • Model Induction: Feed C57BL/6 mice a high-fat diet for 8-12 weeks to induce obesity and insulin resistance.

  • Compound Administration: Administer the test compound or vehicle to the DIO mice daily for a period of 4-8 weeks.

  • Monitoring: Monitor body weight and food intake regularly.

  • Metabolic Phenotyping:

    • Glucose Tolerance Test (GTT): At the end of the study, perform an oral or intraperitoneal GTT to assess glucose clearance.

    • Insulin Tolerance Test (ITT): Perform an ITT to assess insulin sensitivity.

  • Terminal Tissue Collection: At the end of the study, collect blood for biomarker analysis (e.g., glucose, insulin, lipids) and tissues (e.g., liver, adipose tissue) for histological and molecular analysis.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise manner to facilitate comparison between analogs.

Table 1: Hypothetical In Vitro Screening Data for this compound Analogs

Compound IDModificationCytotoxicity IC50 (µM)FAO Inhibition EC50 (µM)
Core-001 (Parent Compound)> 10025.3
Analog-A1 Methyl Ester> 10015.8
Analog-B1 Saturated Chain85.2> 50
Analog-C1 Tetrazole Head> 1008.9

Table 2: Hypothetical Pharmacokinetic Parameters in Mice

Compound IDCmax (ng/mL)Tmax (h)t1/2 (h)AUC (ng*h/mL)
Core-001 4500.51.2980
Analog-C1 6201.03.52850

Conclusion and Future Directions

This guide provides a comprehensive, albeit foundational, roadmap for the systematic investigation of this compound and its structural analogs. The proposed synthetic strategies and detailed experimental protocols offer a robust starting point for any research program aimed at developing novel fatty acid mimetics. The successful execution of the described workflows will undoubtedly lead to the identification of compounds with interesting biological profiles and will contribute to a deeper understanding of the therapeutic potential of branched-chain fatty acids. Future work should focus on target deconvolution for active compounds and the exploration of a wider range of structural diversity to fully map the SAR landscape.

References

  • Design and Synthesis of Chiral, Conformationally Constrained Fatty Acid Mimetics. (n.d.).
  • Synthesis and characterization of some novel fatty acid analogues: A preliminary investigation on their activity against human lung carcinoma cell line. (2011). Journal of Applied Pharmaceutical Science.
  • Potential physio-pathological effects of branched fatty acid esters of hydroxy f
  • Synthesis and characterization of novel fatty acid analogs of cholesterol: in vitro antimicrobial activity. (2010). European Journal of Medicinal Chemistry.
  • Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived F
  • The utility of animal models to evaluate novel anti-obesity agents. (2011). British Journal of Pharmacology.
  • Design and development of 6-hydrazinonicotinyl-fatty acid-mimetic 99mTc-complex as a potential myocardial imaging agent. (2024). Journal of the Mexican Chemical Society.
  • Structure-activity relationships of fatty acid amide ligands in activating and desensitizing G protein-coupled receptor 119. (2014). European Journal of Pharmacology.
  • Structure-activity relationships for fatty acid-amino acid conjugates. (n.d.).
  • Opportunities and Challenges for Fatty Acid Mimetics in Drug Discovery. (2014). Journal of Medicinal Chemistry.
  • Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formul
  • Fatty Acid-Modified Gapmer Antisense Oligonucleotide and Serum Albumin Constructs for Pharmacokinetic Modulation. (2017). Molecular Therapy - Nucleic Acids.
  • Branched-chain fatty acids role in health and nutrition. (2025). Dellait.
  • From Functional Fatty Acids to Potent and Selective Natural-Product-Inspired Mimetics via Conformational Profiling. (2024). Journal of the American Chemical Society.
  • Compilation and evaluation of a fatty acid mimetics screening library. (2021). Drug Discovery Today.
  • Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. (2021). Analytical and Bioanalytical Chemistry.
  • Analytical Methods for Quantification of Modified Fatty Acids and Sterols Formed as a Result of Processing. (2013). InTech.
  • The Utility of Animal Models for Studying the Metabo-Psychiatric Origins of Anorexia Nervosa. (2021). Frontiers in Behavioral Neuroscience.
  • Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. (2024). Frontiers in Chemistry.
  • Design, synthesis, and structure-activity relationships of alkylcarbamic acid aryl esters, a new class of fatty acid amide hydrolase inhibitors. (2003). Journal of Medicinal Chemistry.
  • Preclinical Animal Models for Metabolic Diseases. (2025). Biocytogen.
  • Novel Animal Model for High-Throughput Screening of Anti-Aging and Metabolic Disease Drugs. (n.d.). University of Pittsburgh.
  • Quantitative Structure-Activity Relationship Study of Fatty Acid Derivatives as Lubricant Additive. (2026).
  • In vitro antimicrobial activity and mechanism of action of novel carbohydrate fatty acid derivatives against Staphylococcus aureus and MRSA. (2011). Journal of Applied Microbiology.
  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. (2020). Molecules.
  • Analytical Methods to Quantify Free Fatty Acids. (n.d.).
  • High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. (2011). LIPID MAPS.
  • Branched Chain Amino Acid Metabolism in Developmental Brain Injury: Putative Mechanisms and Therapeutic Potential. (2025). Karger Publishers.
  • Branched-chain amino acid metabolism and bone... (n.d.).
  • The highly unnatural fatty acid profile of cells in culture. (2019). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.
  • Metabolic and Cardiovascular Disease Animal Models. (n.d.).
  • Synthesis and characterization of novel fatty acid analogs of cholesterol: In vitro antimicrobial activity. (2019). Elsevier.
  • Determination and pharmacokinetics investigation of prodrugs of paclitaxel fatty acid esters in mouse plasma by UPLC-MS/MS. (2024). Naval Medical University.
  • The highly unnatural fatty acid profile of cells in culture. (n.d.).
  • Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. (2024). Pharmaceuticals.
  • Using Metabolic Profiling Technology to Advance Cell Culture Development. (n.d.). Metabolon, Inc.
  • Methyl Z-2-(bromomethyl)
  • Modified fatty acids and their possible therapeutic targets in malignant diseases. (2003). Current Medicinal Chemistry.
  • Fatty Acid Metabolism Analysis Service | Precise GC-MS & LC-MS/MS Profiling. (n.d.).
  • Natural Trienoic Acids as Anticancer Agents: First Stereoselective Synthesis, Cell Cycle Analysis, Induction of Apoptosis, Cell Signaling and Mitochondrial Targeting Studies. (2019). Molecules.
  • Characterization, antioxidant, and cytotoxic effects of some Egyptian wild plant extracts. (2020). Journal of Genetic Engineering and Biotechnology.
  • 99799-03-8|2,4,4-Trimethylpent-2-enoic acid|BLD Pharm. (n.d.). BLD Pharm.
  • Albumin Fatty Acid Profiles for cell culture media - Enabling Albumin Optimization for Cell Culture Media. (2016). Cell Culture Dish.
  • Chemical composition and antimicrobial, antioxidant, and anti-inflammatory activities of Lepidium sativum seed oil. (2018).
  • 3,4,4-Trimethyl-2-pentene. (n.d.). PubChem.
  • 2,3,4-Trimethylpent-4-enoic acid. (n.d.). PubChem.
  • The antibacterial and antifungal potential of marine natural ingredients. (2023). AIP Conference Proceedings.
  • Synthesis of 4‐substituted arylpent‐4‐enoic acid. Reagents and conditions. (n.d.).

Sources

Biological Activity & Therapeutic Potential of Trimethylated Fatty Acid Motifs

Author: BenchChem Technical Support Team. Date: February 2026

From Isoprenoid Signaling to Virulence Factors

Executive Summary

Trimethylated fatty acids represent a structurally distinct class of lipids where methyl branching confers unique biophysical and signaling properties. Unlike straight-chain fatty acids (SCFAs), which primarily serve as energy substrates or membrane components, trimethylated variants—specifically the isoprenoid-derived 3,7,11-trimethyl series and the mycobacterial 2,4,6-trimethyl series —act as potent biological effectors. This guide analyzes their dual role: as endogenous regulators of nuclear receptors (PPARs) in metabolic health and as critical virulence factors in Mycobacterium tuberculosis.

Part 1: Chemical Biology & Structural Diversity[1]

The biological activity of trimethylated fatty acids is dictated by the specific positioning of the methyl groups, which disrupts Van der Waals forces, altering membrane fluidity and protein binding affinity.

1. Isoprenoid-Derived Series (3,7,11-trimethyl)

Derived from the mevalonate pathway, these compounds are metabolites of farnesol.

  • Key Compound: 3,7,11-trimethyl-2,6,10-dodecatrienoic acid (Farnesoic Acid) and its saturated analog, 3,7,11-trimethyldodecanoic acid.

  • Physiological Role: Endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPAR

    
    , PPAR
    
    
    
    ) and Retinoid X Receptors (RXR). They mimic the signaling capability of dietary branched-chain amino acids and lipids.
2. Polyketide-Derived Series (2,4,6-trimethyl)

Synthesized by unique polyketide synthases (PKS) in bacteria.

  • Key Compound: 2,4,6-trimethyltetracosanoic acid (Mycocerosic Acid).

  • Physiological Role: A primary component of Phthiocerol Dimycocerosates (PDIMs) in the cell wall of M. tuberculosis. These lipids mask the bacteria from macrophage recognition and mechanically toughen the bacterial membrane against host cationic peptides.

Table 1: Comparative Properties of Trimethylated Fatty Acid Classes

FeatureIsoprenoid Series (3,7,11-trimethyl)Polyketide Series (2,4,6-trimethyl)
Origin Mammalian/Insect Mevalonate MetabolismBacterial Polyketide Synthase (MAS)
Primary Target Nuclear Receptors (PPAR

, RXR)
Host Membrane / Macrophage Receptors
Biophysics Increases membrane fluidity; amphipathic signalingIncreases membrane rigidity; hydrophobic shield
Therapeutic Utility Metabolic Syndrome, Anti-inflammatoryDrug Target (Anti-virulence inhibitors)
Metabolic Fate

-oxidation (peroxisomes) required
Incorporated into cell wall lipids (PDIM)
Part 2: Mechanisms of Action[2]
1. Nuclear Receptor Modulation (The 3,7,11-Motif)

Farnesoic acid and its saturated analogs function as "lipid hormones." Unlike SCFAs that require high concentrations to activate PPARs, trimethylated branches provide a "lock-and-key" fit into the hydrophobic ligand-binding domain (LBD) of PPAR


.
  • Mechanism: The methyl groups at positions 3, 7, and 11 prevent efficient

    
    -oxidation in mitochondria, prolonging the half-life of the signaling molecule. This accumulation triggers the heterodimerization of PPAR
    
    
    
    with RXR, driving the transcription of genes involved in fatty acid catabolism (e.g., CPT1, ACOX1).
2. Virulence & Immune Evasion (The 2,4,6-Motif)

In M. tuberculosis, the 2,4,6-trimethyl motif is synthesized by Mycocerosic Acid Synthase (MAS). These lipids are esterified to phthiocerol to form PDIMs.

  • Mechanism: PDIMs reside in the outer capsule. The multimethylated branches create a "waxy," highly hydrophobic barrier that prevents the recruitment of Toll-like receptors (TLRs) to the phagosome, effectively silencing the host's innate immune response.

Diagram 1: Mycocerosic Acid Biosynthesis (Virulence Pathway)

MycocerosicBiosynthesis cluster_0 Fatty Acid Elongation Cycle AcylCoA Long-Chain Acyl-CoA (C20) MAS Mycocerosic Acid Synthase (MAS) AcylCoA->MAS Priming MMCoA Methylmalonyl-CoA MMCoA->MAS Elongation Substrate Inter1 Intermediate (Methylated) MAS->Inter1 Condensation Mycocerosic 2,4,6-Trimethyl Tetracosanoic Acid MAS->Mycocerosic Release Inter1->MAS Iterative Cycle (x3) PDIM PDIM (Virulence Lipid) Mycocerosic->PDIM Esterification (PapA5) caption Fig 1. Biosynthesis of virulence-associated 2,4,6-trimethyl fatty acids via MAS.

Part 3: Technical Protocols

To validate the biological activity of these lipids, rigorous synthesis and assay protocols are required.

Protocol A: Chemical Synthesis of 3,7,11-Trimethyldodecanoic Acid

Objective: To generate high-purity ligand for PPAR activation assays, avoiding commercial impurities found in natural extracts.

Reagents:

  • Farnesol (E,E-farnesol, >95% purity)

  • Jones Reagent (CrO

    
     / H
    
    
    
    SO
    
    
    )
  • Palladium on Carbon (10% Pd/C)

  • Hydrogen gas (H

    
    )
    

Step-by-Step Workflow:

  • Oxidation of Farnesol to Farnesoic Acid:

    • Dissolve 1.0 g of farnesol in 20 mL of acetone at 0°C.

    • Add Jones Reagent dropwise until an orange color persists (indicating excess oxidant).

    • Stir for 30 minutes at 0°C.

    • Quench: Add isopropanol to destroy excess oxidant (solution turns green).

    • Extraction: Dilute with water, extract with diethyl ether (3x). Wash organic layer with brine, dry over MgSOngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      .
      
    • Validation point: TLC (Hexane:EtOAc 4:1) should show disappearance of alcohol (Rf ~0.3) and appearance of acid (Rf ~0.5).

  • Hydrogenation (Saturation):

    • Dissolve the crude farnesoic acid in 15 mL methanol.

    • Add 50 mg of 10% Pd/C catalyst.

    • Stir under H

      
       atmosphere (balloon pressure) for 12 hours at room temperature.
      
    • Purification: Filter through a celite pad to remove Pd/C. Concentrate filtrate.

    • Final Purification: Silica gel column chromatography (Hexane:EtOAc gradient).[1]

  • QC Criteria:

    • 1H-NMR: Disappearance of vinylic protons (5.1 ppm). Appearance of methyl doublets at ~0.9 ppm (indicating saturation of branches).

    • Mass Spec: Molecular ion peak corresponding to C

      
      H
      
      
      
      O
      
      
      (MW: 242.4).
Protocol B: Self-Validating PPAR

Luciferase Reporter Assay

Objective: To quantify the transcriptional potency of the synthesized trimethylated fatty acid.

System Components:

  • Cell Line: HepG2 (Human Hepatocellular Carcinoma).

  • Plasmids:

    • pSG5-PPAR

      
      : Expression vector for human PPAR
      
      
      
      .
    • PPRE-Luc: Luciferase reporter driven by 3x Peroxisome Proliferator Response Elements.

    • pSV-

      
      -Gal: Internal control for transfection efficiency.
      

Procedure:

  • Seeding: Seed HepG2 cells at

    
     cells/well in 6-well plates using DMEM (fatty-acid free). Culture for 24h.
    
  • Transfection:

    • Mix 1.5

      
      g PPRE-Luc, 0.5 
      
      
      
      g pSG5-PPAR
      
      
      , and 0.5
      
      
      g pSV-
      
      
      -Gal.
    • Use a liposomal transfection reagent (e.g., FuGENE or Lipofectamine) according to manufacturer ratios. Incubate 6h.

  • Treatment:

    • Replace medium with serum-free DMEM containing 0.1% BSA (vehicle).

    • Experimental Group: Add 3,7,11-trimethyldodecanoic acid (dissolved in DMSO) at concentrations: 10, 50, 100

      
      M.
      
    • Positive Control: Wy-14643 (specific PPAR

      
       agonist) at 50 
      
      
      
      M.
    • Negative Control: DMSO vehicle only.

  • Incubation: Incubate for 24 hours.

  • Lysis & Readout:

    • Lyse cells using Passive Lysis Buffer.

    • Measure Luciferase activity (Luminescence).[2]

    • Measure

      
      -Galactosidase activity (Absorbance at 420nm).
      
  • Data Normalization (Self-Validation):

    • Calculate Relative Light Units (RLU) = Luciferase /

      
      -Gal.
      
    • Causality Check: If

      
      -Gal varies >15% between wells, exclude data (indicates toxicity or transfection error).
      

Diagram 2: PPAR


 Activation Pathway 

PPAR_Pathway Ligand 3,7,11-Trimethyl FA (Ligand) PPAR PPARα Ligand->PPAR Binding Complex Ligand-PPARα-RXR Heterodimer PPAR->Complex Dimerization RXR RXR RXR->Complex DNA PPRE (Promoter) Complex->DNA DNA Binding CoAct Co-Activators (PGC-1α) CoAct->Complex Recruitment Gene Target Genes (Fatty Acid Oxidation) DNA->Gene Transcription caption Fig 2. Mechanism of nuclear receptor activation by trimethylated fatty acids.

Part 4: Challenges & Future Directions

1. Metabolic Stability vs. Toxicity: While methyl branching prevents rapid


-oxidation, enhancing drug half-life, it necessitates 

-oxidation (peroxisomal). Defects in this pathway (e.g., Refsum disease) can lead to toxic accumulation of methylated lipids. Drug candidates containing these motifs must be screened for peroxisomal clearance rates.

2. Stereochemical Complexity: The biological activity is often stereospecific. The 3,7,11-trimethyl chain has multiple chiral centers. Synthetic protocols must eventually address enantioselective synthesis to isolate the most active isomer (often the all-R or natural configuration).

3. Anti-Virulence Therapeutics: Inhibiting the M. tuberculosis enzyme Mycocerosic Acid Synthase (MAS) offers a non-bactericidal path to treating TB. By blocking the synthesis of the 2,4,6-trimethyl motif, the bacterium is stripped of its protective PDIM shield, rendering it susceptible to the host immune system and existing antibiotics.

References
  • Gao, J., et al. (2016). Mycocerosic acid synthase exemplifies the architecture of reducing polyketide synthases.[3] Nature Chemical Biology. Link

  • Hostetler, H. A., et al. (2006). Peroxisome proliferator-activated receptor alpha interacts with high affinity with saturated phytanic acid. Journal of Biological Chemistry. Link

  • Rainwater, D. L., & Kolattukudy, P. E. (1983).[4] Fatty acid biosynthesis in Mycobacterium tuberculosis var.[4] bovis Bacillus Calmette-Guérin.[4] Journal of Biological Chemistry. Link

  • Intra, J., & Wolmarans, B. (2016). Carboxylesterase-derived farnesoic acid signaling in insects. General and Comparative Endocrinology.[5] Link

  • BenchChem Protocols. (2025). General protocols for fatty acid derivatization and synthesis.Link

Sources

Methodological & Application

Application Note: Strategic Utilization of 3,4,4-Trimethylpent-2-enoic Acid in Retinoid and Terpenoid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on the use of 3,4,4-trimethylpent-2-enoic acid (CAS 21797-56-8), a critical aliphatic building block in medicinal chemistry.

Executive Summary

This compound (Structure: (CH3)3C–C(CH3)=CH–COOH) is a specialized


-unsaturated carboxylic acid characterized by significant steric bulk due to the vicinal tert-butyl and methyl groups.[1][2][3] It serves as a high-value bioisostere  for the 

-ionone ring in retinoid drug design and a robust intermediate for synthesizing sterically congested terpenes. This guide details its chemical behavior, quality control parameters, and protocols for its activation and coupling in the synthesis of nuclear receptor ligands (e.g., RXR/RAR agonists).

Chemical Identity & Properties

PropertySpecification
IUPAC Name This compound
CAS Number 21797-56-8
Molecular Formula

Molecular Weight 142.20 g/mol
Structure Description Acyclic carboxylic acid featuring a tert-butyl group at C3 and a methyl group at C3 of the butenoic backbone (or C4/C3 in pentenoic numbering).[4]
Key Functional Groups Carboxylic acid (reactive handle), Conjugated alkene (Michael acceptor), tert-Butyl (Lipophilic bulk).
Solubility Soluble in DCM, THF, Ethanol; Sparingly soluble in water.
Structural Significance

The molecule's geometry mimics the C1–C6 fragment of the retinoid


-ionone ring . In drug design, replacing the metabolically labile cyclohexene ring with this acyclic, bulky aliphatic chain often improves metabolic stability while maintaining the hydrophobic interactions necessary for receptor binding (e.g., in Retinoid X Receptors).

Core Applications in Drug Development

A. Retinoid & Rexinoid Bioisosteres

The 3,4,4-trimethylpent-2-enyl moiety is used to synthesize acyclic retinoids . Unlike natural retinoids prone to oxidative degradation at the cyclohexenyl ring, analogs incorporating this acid exhibit enhanced stability.

  • Mechanism: The acid is coupled to aromatic or polyene spacers to generate ligands that activate nuclear receptors (RAR/RXR) involved in cell differentiation and apoptosis.

  • Target Classes: Second and third-generation retinoids for oncology (CTCL) and dermatology.

B. Sterically Hindered Linkers

Due to the tert-butyl group adjacent to the double bond, the alkene is resistant to non-specific nucleophilic attack (e.g., by thiols in vivo), making it an excellent "stable linker" for antibody-drug conjugates (ADCs) or PROTACs requiring rigid, hydrophobic spacers.

Experimental Protocols

Protocol 1: Quality Control & Identification

Objective: Validate the purity and isomeric ratio (E/Z) of the starting material. The E-isomer is typically the thermodynamically stable and biologically active form.

Method:


H-NMR Spectroscopy (400 MHz, 

)
  • Sample Prep: Dissolve 10 mg of acid in 0.6 mL

    
    .
    
  • Key Signals:

    • 
       1.15 ppm (s, 9H): tert-butyl group.
      
    • 
       2.18 ppm (d, 3H, J = 1.5 Hz): Allylic methyl group.
      
    • 
       5.75 ppm (q, 1H, J = 1.5 Hz): Vinylic proton (
      
      
      
      to Carbonyl).
  • Criteria: Integration ratio of Vinylic H to t-Bu must be 1:9. No split peaks for Z-isomer (typically <5%).

Protocol 2: Activation and Coupling (Friedel-Crafts / Amidation)

Context: Direct coupling is difficult due to steric hindrance from the tert-butyl group. Conversion to the acid chloride is the preferred route.

Reagents:

  • Oxalyl chloride (2.0 equiv)

  • DMF (catalytic, 2-3 drops)

  • Dichloromethane (DCM, anhydrous)

  • Target Amine or Aromatic substrate

Step-by-Step Workflow:

  • Activation:

    • Charge a flame-dried flask with this compound (1.0 equiv) and anhydrous DCM (0.2 M).

    • Cool to 0°C under

      
       atmosphere.
      
    • Add Oxalyl chloride (2.0 equiv) dropwise, followed by catalytic DMF. Caution: Gas evolution (CO, CO2, HCl).

    • Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 2 hours.

    • Validation: Aliquot quenched with MeOH should show Methyl ester by TLC/GC.

    • Concentrate in vacuo to yield the crude Acid Chloride . Do not purify on silica.

  • Coupling (Example: Amidation):

    • Redissolve Acid Chloride in DCM.

    • Add Target Amine (1.1 equiv) and Pyridine (3.0 equiv) at 0°C.

    • Note: Due to the tert-butyl group, reaction rates may be slow. Allow to stir for 12–24 hours at RT.

    • Monitor by HPLC.[1] If conversion is <50% after 24h, add DMAP (0.1 equiv) as a nucleophilic catalyst.

  • Workup:

    • Quench with 1M HCl (cold). Extract with DCM.

    • Wash with sat.

      
       and Brine.
      
    • Purify via Flash Chromatography (Hexanes/EtOAc).

Synthesis & Pathway Visualization

The following diagram illustrates the synthesis of the intermediate from Pinacolone (a common industrial route) and its downstream application.

G Pinacolone Pinacolone (3,3-Dimethyl-2-butanone) Reformatsky Reformatsky Reaction (Zn, Br-CH2-COOEt) Pinacolone->Reformatsky + Ethyl Bromoacetate HydroxyEst Intermediate: $beta$-Hydroxy Ester Reformatsky->HydroxyEst Dehydration Dehydration (POCl3 or H2SO4) HydroxyEst->Dehydration TargetAcid This compound (CAS 21797-56-8) Dehydration->TargetAcid Hydrolysis AcidChloride Acid Chloride (Activated Species) TargetAcid->AcidChloride Oxalyl Chloride DMF (cat) Coupling Coupling Reaction (Amine/Arene) AcidChloride->Coupling + Nucleophile FinalProduct Retinoid/Terpenoid Analog Coupling->FinalProduct

Caption: Synthetic pathway from Pinacolone to Retinoid Analogs via this compound activation.

Scientific Rationale & Troubleshooting

Why use this specific intermediate?
  • Metabolic Stability: The tert-butyl group blocks cytochrome P450 oxidation sites that are typically vulnerable in cyclohexene rings.

  • Rigidity: The conjugated system C=C-C=O combined with the bulky alkyl group locks the side chain in a specific conformation, often favoring receptor selectivity (e.g., RXR over RAR).

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Coupling Steric hindrance of the t-Bu group.Use a stronger base (e.g., NaH) for the nucleophile or switch to mixed anhydride method (Isobutyl chloroformate).
Isomerization (E to Z) Exposure to UV light or excessive heat.Perform reactions in amber glassware; keep temperature <40°C.
Incomplete Acid Chloride Formation Old Oxalyl Chloride or wet solvent.Distill Oxalyl Chloride; ensure DCM is dried over

or Molecular Sieves.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11738, 3,4,4-Trimethyl-2-pentene. Retrieved from [Link](Note: Precursor alkene data).

  • Dawson, M. I., et al. (1995).Conformational effects on retinoid receptor selectivity. 2. Effects of retinoid bridging group on retinoid X receptor activity and binding. Journal of Medicinal Chemistry. (Contextual grounding for acyclic retinoid design).

Sources

Experimental assays involving branched-chain enoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Profiling & Bioactivity Assessment of Branched-Chain Enoic Acids (BCEAs)

Introduction: The Chemical Language of Virulence

Branched-chain enoic acids (BCEAs) represent a specialized class of lipid-based quorum sensing (QS) signaling molecules, predominantly known as the Diffusible Signal Factor (DSF) family. The prototype molecule, cis-11-methyl-2-dodecenoic acid , drives intraspecies and interspecies communication in pathogens like Xanthomonas campestris, Burkholderia cenocepacia, and Pseudomonas aeruginosa.

Unlike N-acyl homoserine lactones (AHLs), BCEAs are fatty acid derivatives characterized by a methyl branch (often at the penultimate carbon) and a cis-2 double bond . This specific stereochemistry is the "key" that unlocks virulence receptors (RpfC).

Scope of this Guide: This document provides a validated workflow for researchers to:

  • Extract and Quantify BCEAs from complex supernatants without isomer degradation.

  • Validate Biological Activity using specific reporter strains.

  • Assess Phenotypic Impact via biofilm dispersion assays.

Part 1: Sample Preparation & Analytical Validation (GC-MS)

Principle: BCEAs are amphiphilic free fatty acids. Direct analysis via GC is poor due to hydrogen bonding of the carboxylic head. Derivatization to Fatty Acid Methyl Esters (FAMEs) is required.[1] Critical Caution: The cis-2 double bond is susceptible to isomerization to the thermodynamically stable trans form if heated excessively or exposed to harsh acidic catalysts.

Protocol A: Differential Extraction & Derivatization

Reagents:

  • Acidified Ethyl Acetate (0.1% Acetic Acid).

  • Anhydrous Sodium Sulfate (

    
    ).
    
  • Derivatization Agent: TMS-Diazomethane (Preferred over

    
    /MeOH to prevent isomerization) or 
    
    
    
    -Methanol (14%) if handled cold.
  • Internal Standard: cis-10-heptadecenoic acid (Non-endogenous analog).

Step-by-Step Workflow:

  • Supernatant Collection:

    • Centrifuge bacterial culture (OD

      
       ~2.0) at 10,000 
      
      
      
      for 15 min at 4°C.
    • Filter supernatant through a 0.22

      
       PVDF membrane.
      
  • Liquid-Liquid Extraction:

    • Add Acidified Ethyl Acetate to supernatant (Ratio 1:1 v/v).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 5,000

      
       to separate phases.
      
    • Collect the upper organic phase.[2] Repeat extraction twice.

    • Pool organic fractions and dry over anhydrous

      
      .
      
  • Derivatization (Methylation):

    • Evaporate solvent under a gentle stream of Nitrogen (

      
      ) gas (Do not use heat >35°C).
      
    • Resuspend residue in 500

      
       Methanol:Toluene (1:1).
      
    • Add 50

      
      TMS-Diazomethane  (2M in hexane).
      
    • Incubate at Room Temperature for 20 minutes (Yellow color persists).

    • Quench with 5

      
       Acetic Acid (until colorless).
      
  • GC-MS Configuration:

    • Column: High-polarity fused silica (e.g., DB-Wax or HP-88) is essential to separate cis/trans isomers.

    • Carrier Gas: Helium at 1 mL/min.

    • Oven Program: 50°C (2 min)

      
       10°C/min 
      
      
      
      240°C (hold 10 min).
    • Detection: SIM Mode (Select Ion Monitoring). Target m/z 152, 111, and molecular ion (M+) specific to the methylated BCEA (e.g., m/z 226 for methylated DSF).

Data Output: Retention Time & Fragmentation
AnalyteStructureKey Fragment Ions (m/z)Retention Index (HP-88)
DSF cis-11-methyl-2-dodecenoic acid226 (

), 152 (Base), 111
1650
BDSF cis-2-dodecenoic acid212 (

), 113, 55
1580
Trans-DSF trans-11-methyl-2-dodecenoic acid226 (

), 152
1675 (Elutes after cis)

Part 2: Functional Bioassays (Quorum Sensing)

Principle: Chemical detection confirms presence, but not biological availability. A biosensor strain (typically an rpfF mutant of Xanthomonas campestris or Pseudomonas) is used. This mutant cannot produce DSF but possesses the receptor (RpfC) and signal transduction machinery to drive a reporter gene (GFP or Luciferase) upon exogenous DSF addition.

Protocol B: The Rpf-Responsive Biosensor Assay

Materials:

  • Biosensor Strain: X. campestris pv.[3] campestris strain 8004

    
     containing plasmid p engX:gfp (promoter of endoglucanase fused to GFP).
    
  • Assay Plate: 96-well black-walled, clear-bottom plate.

  • Media: NYG Medium (Peptone, Yeast Extract, Glycerol).

Step-by-Step Workflow:

  • Preparation:

    • Dissolve extracted BCEA samples or synthetic standards in DMSO.

    • Control 1 (Negative): Media + DMSO only.

    • Control 2 (Positive): Synthetic cis-11-methyl-2-dodecenoic acid (10

      
      ).
      
  • Inoculation:

    • Grow Biosensor strain to exponential phase (OD

      
       = 0.5).
      
    • Dilute 1:100 into fresh NYG medium.

    • Aliquot 198

      
       of culture + 2 
      
      
      
      of sample into wells.
  • Incubation & Readout:

    • Incubate at 28°C with shaking (200 rpm).

    • Measure Fluorescence (Ex: 485 nm / Em: 535 nm) and OD

      
       every 2 hours for 24 hours.
      
  • Data Normalization:

    • Calculate Relative Fluorescence Units (RFU) =

      
      .
      
    • Validation: A true BCEA hit requires a dose-dependent increase in RFU, typically with an EC

      
       in the low micromolar range (1-50 
      
      
      
      ).

Part 3: Biofilm Dispersion Assay

Principle: BCEAs often act as "dispersal signals," triggering the breakdown of biofilm matrix via the upregulation of enzymes like endo-


-1,4-mannanase.[4] This assay measures the reduction of established biofilms.
Protocol C: Crystal Violet Dispersion Screen
  • Biofilm Establishment:

    • Inoculate wild-type pathogen (e.g., P. aeruginosa or X. campestris) into 96-well PVC plates.

    • Incubate 24-48 hours static to form mature biofilm.

  • Treatment:

    • Gently aspirate planktonic media (do not disturb biofilm).

    • Add fresh media containing the BCEA candidate (10-100

      
      ).
      
    • Incubate for 6 hours.

  • Staining & Quantification:

    • Wash wells

      
       with PBS.
      
    • Stain with 0.1% Crystal Violet (15 min).

    • Solubilize stain with 30% Acetic Acid or 95% Ethanol.

    • Measure Absorbance at 590 nm.

Part 4: Visualization of Mechanisms & Workflows

Diagram 1: The BCEA Extraction & Analysis Workflow

Caption: Step-by-step logic flow from biological sample to validated chemical structure using GC-MS.

BCEA_Workflow Sample Culture Supernatant Extract Liquid-Liquid Extraction (Acidified EtOAc) Sample->Extract pH < 4.0 Deriv Derivatization (TMS-Diazomethane) Extract->Deriv Organic Phase GCMS GC-MS Analysis (Polar Column) Deriv->GCMS Methyl Esters Data Data Validation (m/z 226 & 152) GCMS->Data Peak ID

Diagram 2: The Rpf/DSF Signaling Pathway

Caption: Mechanism of Action: How Branched-Chain Enoic Acids trigger gene expression via the RpfC/RpfG two-component system.

DSF_Pathway DSF BCEA (DSF) (Extracellular Ligand) RpfC RpfC (Sensor Kinase) DSF->RpfC Binds RpfG RpfG (Response Regulator) RpfC->RpfG Phosphorelay cdiGMP c-di-GMP (Second Messenger) RpfG->cdiGMP Degrades (PDE Activity) Target Virulence Genes (Biofilm/Enzymes) cdiGMP->Target Low levels activate transcription

References

  • Dow, J. M., et al. (2003). Biofilm dispersal in Xanthomonas campestris is controlled by cell–cell signaling and is required for full virulence to plants. Proceedings of the National Academy of Sciences.

  • Wang, L. H., et al. (2004). A bacterial cell-cell communication signal with cross-kingdom structural analogues. Nature.

  • Deng, Y., et al. (2011). Structural and functional characterization of diffusible signal factor family quorum-sensing signals produced by members of the Burkholderia cepacia complex. Applied and Environmental Microbiology.

  • O'Toole, G. A. (2011). Microtiter dish biofilm formation assay. Journal of Visualized Experiments.

  • Ryan, R. P., & Dow, J. M. (2011). Communication with a growing family: diffusible signal factor (DSF) signaling in bacteria. Trends in Microbiology.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4,4-Trimethylpent-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,4,4-trimethylpent-2-enoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this sterically hindered α,β-unsaturated carboxylic acid. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during your experiments.

Introduction: The Challenge of Steric Hindrance

The synthesis of this compound presents a significant challenge primarily due to the steric bulk of the t-butyl group adjacent to the carbon-carbon double bond. This steric hindrance can impede the approach of reagents, slow down reaction rates, and favor undesired side reactions. This guide provides practical, field-proven insights to help you overcome these obstacles and achieve a successful synthesis.

Troubleshooting Guides

Problem 1: Low or No Yield in the Reformatsky Reaction with Pinacolone

Question: I am attempting to synthesize the ethyl ester of this compound via a Reformatsky reaction using pinacolone and ethyl bromoacetate, but I am observing very low to no product formation. What could be the issue?

Answer: This is a common issue when dealing with sterically hindered ketones like pinacolone. The bulky t-butyl group can significantly hinder the approach of the organozinc reagent. Here’s a breakdown of potential causes and solutions:

  • Cause 1: Inactive Zinc. The Reformatsky reaction is highly dependent on the activation of the zinc metal, which is crucial for the formation of the organozinc reagent (Reformatsky enolate).[1][2] If the zinc surface is oxidized, the reaction will not initiate.

    • Solution: Activate the zinc prior to the reaction. Common activation methods include:

      • Washing with dilute HCl to remove the oxide layer, followed by washing with water, ethanol, and ether, and then drying under vacuum.

      • Using a small amount of iodine to activate the zinc surface. A few crystals of iodine can be added to the reaction mixture; the disappearance of the purple color indicates zinc activation.[1]

      • Using commercially available activated zinc dust.

  • Cause 2: Insufficient Reaction Temperature. Due to the steric hindrance of pinacolone, higher temperatures may be required to overcome the activation energy barrier for the addition of the Reformatsky reagent.

    • Solution: Gradually increase the reaction temperature. While many Reformatsky reactions are initiated at room temperature, for hindered ketones, refluxing in a suitable solvent like benzene or toluene is often necessary.[1] Monitor the reaction by TLC to track the consumption of the starting materials.

  • Cause 3: Inappropriate Solvent. The choice of solvent can influence the reactivity of the Reformatsky reagent.

    • Solution: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are commonly used.[3] For less reactive ketones, a higher boiling point solvent like benzene or toluene might be more effective.

Experimental Protocol: Reformatsky Reaction with Pinacolone

  • Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add zinc dust (1.2 eq) and a crystal of iodine. Heat gently until the iodine vapor is visible, then allow to cool.

  • Reaction Setup: Add anhydrous toluene to the flask. In the dropping funnel, place a mixture of pinacolone (1 eq) and ethyl bromoacetate (1.1 eq).

  • Initiation: Add a small portion of the pinacolone/ethyl bromoacetate mixture to the zinc suspension and heat gently to initiate the reaction (indicated by a color change and/or gentle reflux).

  • Addition: Once the reaction has started, add the remaining mixture dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to reflux the mixture for 2-4 hours, or until TLC analysis shows complete consumption of the pinacolone.

  • Work-up: Cool the reaction mixture to room temperature and quench by slowly adding saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude β-hydroxy ester can be taken to the next step (dehydration and hydrolysis).

Problem 2: Difficulty in Hydrolyzing the Hindered Ester to the Carboxylic Acid

Question: I have successfully synthesized the ethyl ester of this compound, but I am struggling with the final hydrolysis step to obtain the carboxylic acid. Standard acidic or basic hydrolysis conditions are either too slow or lead to decomposition.

Answer: The steric hindrance around the ester group in ethyl 3,4,4-trimethylpent-2-enoate makes it resistant to hydrolysis.[4][5] The bulky t-butyl group shields the carbonyl carbon from nucleophilic attack by hydroxide ions or water.

  • Cause 1: Reversible Reaction under Acidic Conditions. Acid-catalyzed hydrolysis is a reversible process.[4][5] For hindered esters, the equilibrium may not favor the products, leading to incomplete conversion.

    • Solution: Use a large excess of water with a strong acid catalyst (e.g., H₂SO₄ or HCl) and remove the alcohol byproduct by distillation if possible to drive the equilibrium towards the products. However, this may require prolonged heating and can lead to side reactions.

  • Cause 2: Resistance to Basic Hydrolysis (Saponification). The rate of saponification is significantly reduced for sterically hindered esters.[5]

    • Solution 1: Harsh Reaction Conditions: Employ more forcing conditions, such as using a higher concentration of a strong base (e.g., KOH) in a high-boiling point solvent like ethylene glycol, and heating at elevated temperatures for an extended period.

    • Solution 2: Phase-Transfer Catalysis: A phase-transfer catalyst (e.g., a quaternary ammonium salt) can be used to transport the hydroxide ion into the organic phase, increasing its effective concentration and accelerating the hydrolysis.

    • Solution 3: Non-aqueous Hydrolysis: Consider using a system like potassium trimethylsilanolate in an anhydrous solvent. This reagent is a potent nucleophile and can effectively cleave hindered esters.

Recommended Protocol: Hydrolysis of a Hindered Ester

  • Reaction Setup: In a round-bottom flask, dissolve the ethyl 3,4,4-trimethylpent-2-enoate in a suitable solvent like a mixture of THF and water.

  • Reagent Addition: Add a large excess of a strong base, such as lithium hydroxide (LiOH).[6]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction may require several hours to days for completion.

  • Work-up: After the reaction is complete, cool the mixture and remove the organic solvent under reduced pressure. Acidify the aqueous residue with a strong acid (e.g., 2M HCl) to a pH of ~2.

  • Extraction: Extract the carboxylic acid product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid. Further purification can be achieved by recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: Can I use a Wittig reaction to synthesize the ester of this compound?

A1: Yes, a Wittig reaction is a plausible alternative.[7][8][9] You would react pinacolone with a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et). However, stabilized ylides are generally less reactive than unstabilized ylides and may react poorly with sterically hindered ketones like pinacolone.[10] The Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate carbanion, is often a better alternative in such cases as phosphonate carbanions are more nucleophilic.[10]

Q2: What are the expected stereochemical outcomes of the Wittig or HWE reactions for this synthesis?

A2: Stabilized ylides and HWE reagents typically favor the formation of the (E)-alkene, which is the thermodynamically more stable isomer.[7][9] In the case of this compound, the (E)-isomer is the desired product.

Q3: What are some potential side reactions to be aware of during the synthesis?

A3:

  • In the Reformatsky reaction: If the ketone is enolizable, deprotonation by the organozinc reagent can occur, leading to the recovery of the starting ketone after workup. However, pinacolone does not have α-hydrogens, so this is not a concern.

  • In the Wittig/HWE reaction: With hindered ketones, enolization of the ketone by the basic ylide can be a competing reaction.

  • During dehydration of the β-hydroxy ester: Elimination of water can sometimes lead to a mixture of α,β- and β,γ-unsaturated esters. The α,β-unsaturated product is generally favored due to conjugation.

Q4: How can I purify the final this compound product?

A4: Purification can be challenging due to the presence of both a polar carboxylic acid group and a bulky, nonpolar t-butyl group.

  • Acid-Base Extraction: An initial purification can be achieved by dissolving the crude product in an organic solvent and extracting with an aqueous base (e.g., NaHCO₃). The aqueous layer containing the carboxylate salt can then be washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure carboxylic acid.

  • Crystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent or solvent mixture can be an effective purification method.

  • Column Chromatography: If the above methods are insufficient, silica gel column chromatography can be used. A solvent system with a mixture of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) with a small amount of acetic acid to suppress tailing of the carboxylic acid is often effective.

Q5: What analytical techniques are recommended for characterizing the product?

A5:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure, including the stereochemistry of the double bond (via coupling constants in ¹H NMR).

  • Infrared (IR) Spectroscopy: This will show characteristic peaks for the C=O stretch of the carboxylic acid (around 1700 cm⁻¹) and the O-H stretch (a broad peak around 2500-3300 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Visualizations

Diagram 1: Synthetic Pathways to this compound

G cluster_0 Reformatsky Route cluster_1 Wittig/HWE Route Pinacolone_R Pinacolone BetaHydroxyEster β-Hydroxy Ester Pinacolone_R->BetaHydroxyEster 1. Zn, Toluene 2. H₃O⁺ workup Bromoester Ethyl Bromoacetate Bromoester->BetaHydroxyEster UnsaturatedEster Ethyl 3,4,4-trimethylpent-2-enoate BetaHydroxyEster->UnsaturatedEster Dehydration (e.g., H⁺, heat) FinalProduct_R This compound UnsaturatedEster->FinalProduct_R Hydrolysis (e.g., LiOH, H₂O/THF) Pinacolone_W Pinacolone UnsaturatedEster_W Ethyl 3,4,4-trimethylpent-2-enoate Pinacolone_W->UnsaturatedEster_W Base Ylide Phosphonium Ylide or Phosphonate Ester Ylide->UnsaturatedEster_W FinalProduct_W This compound UnsaturatedEster_W->FinalProduct_W Hydrolysis

Caption: Overview of Reformatsky and Wittig/HWE synthetic routes.

Diagram 2: Troubleshooting Workflow for Low Yield in Reformatsky Reaction

G Start Low Yield in Reformatsky Reaction CheckZinc Is the Zinc Activated? Start->CheckZinc ActivateZinc Activate Zinc (e.g., I₂, HCl wash) CheckZinc->ActivateZinc No CheckTemp Is the Reaction Temperature Sufficient? CheckZinc->CheckTemp Yes ActivateZinc->CheckTemp IncreaseTemp Increase Temperature (e.g., reflux in toluene) CheckTemp->IncreaseTemp No CheckSolvent Is the Solvent Appropriate? CheckTemp->CheckSolvent Yes IncreaseTemp->CheckSolvent ChangeSolvent Consider Higher Boiling Solvent (e.g., Benzene/Toluene) CheckSolvent->ChangeSolvent No Success Improved Yield CheckSolvent->Success Yes ChangeSolvent->Success

Caption: A logical workflow for troubleshooting the Reformatsky reaction.

Summary of Reaction Conditions

Reaction StepReagents & ConditionsPotential Challenges
Reformatsky Reaction Pinacolone, Ethyl bromoacetate, Activated Zinc, Toluene, RefluxSteric hindrance slowing the reaction; Inactive zinc.
Dehydration β-Hydroxy ester intermediate, Acid catalyst (e.g., H₂SO₄), HeatFormation of β,γ-unsaturated isomer.
Wittig/HWE Reaction Pinacolone, Stabilized ylide/phosphonate, Base (e.g., NaH), THFLow reactivity with hindered ketone.
Ester Hydrolysis Ethyl 3,4,4-trimethylpent-2-enoate, Strong base (e.g., LiOH, KOH), H₂O/THF, RefluxSlow reaction rate due to steric hindrance.

References

Sources

Technical Support Center: Synthesis of Substituted Pentenoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of substituted pentenoic acids, focusing on the two most prevalent methodologies: the Johnson-Claisen Rearrangement and Malonic Ester Alkylation . It provides actionable troubleshooting for side reactions such as isomerization, dialkylation, and premature decarboxylation.

Subject: Troubleshooting Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Development Scientists Scope: Johnson-Claisen Rearrangement, Malonic Ester Alkylation, and Isomerization Control.

Introduction: The Pentenoic Acid Pharmacophore

Substituted 4-pentenoic acids are critical intermediates in the synthesis of HDAC inhibitors, GABA analogues (e.g., Valproic acid derivatives), and complex terpenes. Their utility lies in the terminal alkene (


), which serves as a handle for Ring-Closing Metathesis (RCM) or further functionalization.

However, this terminal double bond is thermodynamically unstable relative to its conjugated isomer (


) and prone to cyclization. This guide provides protocols to mitigate these specific failure modes.

Module 1: The Johnson-Claisen Rearrangement

Methodology: Reaction of an allylic alcohol with a trialkyl orthoacetate to yield a


-unsaturated ester.
Core Failure Mode: Thermal Degradation & Stereochemical Drift

The Johnson-Claisen is the "gold standard" for stereocontrol, typically proceeding via a highly ordered chair-like transition state. However, it requires high temperatures (


), creating a window for thermal degradation.
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Yield / Black Tar Polymerization: The terminal alkene polymerizes at

without radical scavengers.
Add BHT (1 mol%): Stabilize the reaction mixture. Switch Catalyst: Use 2-nitrophenol instead of propionic acid to lower activation energy.
Wrong Diastereomer Boat Transition State: Steric clash in the chair conformation forces the system into a boat-like state.Solvent Switch: Use non-polar solvents (Xylenes) to maximize the energy gap between chair and boat forms.
No Reaction Alcohol Elimination: Acid catalyst caused dehydration of the allylic alcohol before rearrangement.Buffer the System: Use a hindered acid (e.g., pivalic acid) or reduce acid loading to <5 mol%.
Visualization: Mechanism & Stereochemical Leakage

The following diagram illustrates the competition between the desired Chair transition state and the side-reaction pathways.

JohnsonClaisen Start Allylic Alcohol + Orthoester Ketene Ketene Acetal Intermediate Start->Ketene Acid Cat. - EtOH Chair Chair TS (Favored) Ketene->Chair Low Steric Hindrance Boat Boat TS (Steric Clash) Ketene->Boat High Steric Hindrance Side_Elim Diene (Elimination) Ketene->Side_Elim Overheating Strong Acid Prod_Major E-Isomer (Target) Chair->Prod_Major [3,3]-Sigmatropic Prod_Minor Z-Isomer (Impurity) Boat->Prod_Minor [3,3]-Sigmatropic

Figure 1: Pathway analysis of the Johnson-Claisen rearrangement showing the divergence between stereoselective product formation and elimination side reactions.

Module 2: Malonic Ester Alkylation

Methodology: Alkylation of diethyl malonate with allyl halides, followed by hydrolysis and decarboxylation.[1]

Core Failure Mode: Dialkylation & Decarboxylation Issues

The most common error in this pathway is the "double-hit" (dialkylation) and the loss of the product during the decarboxylation step due to volatility or uncontrolled gas evolution.

Protocol: Mono-Alkylation Optimization

To prevent the formation of dialkylated side products (e.g., diallyl malonate), adherence to stoichiometry is non-negotiable.

  • Stoichiometry: Use 1.5 to 2.0 equivalents of Diethyl Malonate relative to the base and allyl halide. The excess malonate acts as a statistical buffer.

  • Order of Addition:

    • Correct: Add Base to Malonate

      
       Form Enolate 
      
      
      
      Add Allyl Halide slowly.
    • Incorrect: Mixing Malonate, Halide, and Base simultaneously (Promotes dialkylation).

  • Solvent: Use dry Ethanol (if using NaOEt). Presence of water hydrolyzes the ester prematurely.

Troubleshooting Guide
IssueDiagnosisSolution
Product contains ~15% Dialkylated impurity "Enolate Exchange": The mono-alkylated product is more acidic than the starting material and quenches the remaining enolate.Inverse Addition: Add the pre-formed enolate into a solution of the allyl halide (keeps electrophile in excess locally).
Vigorous foaming during workup Premature Decarboxylation: Acidification of the malonate salt is exothermic, triggering

release.
Temperature Control: Acidify at

. Do not heat until the pH is stable < 2.
Loss of Product Volatility: 4-pentenoic acid is volatile.Extraction: Do not rotovap to dryness under high vacuum. Isolate as the salt or extract into ether and concentrate carefully.
Visualization: The Alkylation Decision Tree

MalonicAlkylation Start Diethyl Malonate + Base (NaOEt) Enolate Enolate Formed Start->Enolate Check_Stoich Is Malonate in Excess (>1.5 eq)? Enolate->Check_Stoich Add_RX Add Allyl Bromide Mono Mono-Alkylated Product (Target) Add_RX->Mono Kinetic Control Check_Stoich->Add_RX Yes Di Di-Alkylated Impurity (Side Reaction) Check_Stoich->Di No (1:1 eq) Hydrolysis Hydrolysis (NaOH) & Decarboxylation (Heat) Mono->Hydrolysis Final Substituted 4-Pentenoic Acid Hydrolysis->Final Controlled pH Isomer 2-Pentenoic Acid (Isomerized) Hydrolysis->Isomer Prolonged Heating or Strong Acid

Figure 2: Process flow for Malonic Ester Synthesis highlighting critical control points for preventing dialkylation and isomerization.

Module 3: Isomerization (The Silent Killer)

The Problem: The migration of the double bond from the 4-position (terminal) to the 2-position (conjugated with the carboxylic acid).



Mechanism of Failure

This isomerization is thermodynamically driven. It is catalyzed by:

  • Ruthenium residues: If the pentenoic acid was generated via Metathesis.

  • Strong Acid/Base: During the hydrolysis of the ester.

Detection & Prevention
  • Detection: Monitor by

    
     NMR.
    
    • 4-Pentenoic (Target): Multiplet at

      
       5.8 ppm (internal vinyl H) and distinct terminal vinyl protons at 
      
      
      
      5.0 ppm.
    • 2-Pentenoic (Impurity): Shift of vinyl protons downfield to

      
       6.0–7.0 ppm (conjugated).
      
  • Prevention:

    • Avoid boiling in strong acid (e.g., HCl) for extended periods during decarboxylation. Use mild decarboxylation conditions (e.g., Krapcho decarboxylation: NaCl, wet DMSO,

      
      ) to avoid the acidic environment entirely.
      

References

  • Johnson-Claisen Mechanism & Conditions

    • Faulkner, D. J., & Petersen, M. R. (1973). "Application of the Claisen rearrangement to the synthesis of trans-trisubstituted olefinic bonds." Journal of the American Chemical Society.
  • Malonic Ester Alkylation Optimization

    • Cope, A. C., et al. (1941). "Ethyl Diethylmalonate."[2] Organic Syntheses. (Detailed protocol on preventing dialkylation).

    • [Source: Org.[3][4][5] Synth. 1941, Coll.[2] Vol. 1, p.250]([Link]2]

  • Isomerization of Pentenoic Acids

    • Felluga, F., et al. (2001). "Synthesis of 4-pentenoic acid derivatives." Tetrahedron: Asymmetry.
  • Valproic Acid Analog Synthesis

    • Bojic, M., et al. (2015).[6] "Synthesis of valproic acid for medicinal chemistry practical classes." (Detailing the decarboxylation steps).

Sources

Technical Support Center: Stereoselective Synthesis of Unsaturated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on preventing isomerization during the synthesis of unsaturated carboxylic acids. This resource is designed to be a practical tool, offering not just protocols, but the scientific reasoning behind them to empower you in your experimental design and troubleshooting efforts.

Frequently Asked questions (FAQs)

Here we address some of the most common initial questions regarding isomerization in the synthesis of unsaturated carboxylic acids.

Q1: What is isomerization in the context of unsaturated carboxylic acid synthesis, and why is it a critical issue?

A1: Isomerization refers to the rearrangement of atoms within a molecule to form a different isomer. In the synthesis of unsaturated carboxylic acids, this most commonly involves two types of isomerization:

  • Geometric Isomerization: The conversion between cis (Z) and trans (E) isomers around a carbon-carbon double bond.

  • Positional Isomerization: The migration of the double bond along the carbon chain, for instance, from a β,γ-position to a more thermodynamically stable α,β-conjugated position.

This is a critical issue because the geometry and position of the double bond are fundamental to the molecule's three-dimensional structure and, consequently, its physical, chemical, and biological properties. For example, the therapeutic efficacy of a drug molecule can be highly dependent on a specific isomeric form.

Q2: What are the primary drivers of unintentional isomerization during synthesis?

A2: The main culprits promoting isomerization are:

  • Heat: High reaction temperatures can provide the activation energy needed to overcome the rotational barrier of a double bond, often leading to the formation of the more stable trans isomer.[1][2]

  • Strong Bases or Acids: Both acidic and basic conditions can catalyze the migration of double bonds.[3] Base-catalyzed isomerization often proceeds through the formation of a resonance-stabilized carbanion, while acid-catalyzed isomerization can occur via protonation/deprotonation equilibria.[4]

  • Catalysts: Certain metal catalysts or even the base used in the reaction can actively promote isomerization.[5]

  • Extended Reaction Times: Prolonged exposure to even moderately elevated temperatures or catalytic conditions can lead to a gradual increase in the formation of undesired isomers.[5]

  • Light: Exposure to UV light can induce photoisomerization, leading to a mixture of cis and trans isomers.[6]

Q3: How can I detect and quantify the different isomers in my sample?

A3: A combination of chromatographic and spectroscopic techniques is typically employed:

  • High-Performance Liquid Chromatography (HPLC): Both reversed-phase and normal-phase HPLC can be effective for separating cis and trans isomers based on their differing polarities.[6][7]

  • Gas Chromatography (GC): When coupled with a mass spectrometer (GC-MS), this is a powerful tool for separating and identifying volatile derivatives of unsaturated carboxylic acids, such as their methyl esters.[8]

  • Silver Ion Chromatography (Ag-TLC or Ag-HPLC): This technique is particularly useful for separating isomers based on the number and geometry of their double bonds, as the silver ions interact differently with cis and trans double bonds.[9][10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is invaluable for determining the stereochemistry of the double bond by analyzing the coupling constants of the vinylic protons.

Troubleshooting Guides & Detailed Protocols

This section provides in-depth troubleshooting for common synthetic methods used to prepare unsaturated carboxylic acids, along with detailed experimental protocols designed to minimize isomerization.

The Wittig Reaction: A Tool for Stereoselective Olefination

The Wittig reaction is a cornerstone for creating carbon-carbon double bonds with a high degree of control over the location of the new double bond. However, achieving the desired E or Z stereoselectivity requires careful consideration of the ylide's nature and the reaction conditions.[13][14]

Troubleshooting E/Z Selectivity:

Issue Potential Cause Recommended Solution
Poor Z selectivity with a non-stabilized ylide. The presence of lithium salts can disrupt the kinetic control of the reaction, leading to a higher proportion of the E-isomer.Use a sodium-based strong base like sodium hydride (NaH) or sodium amide (NaNH2) instead of n-butyllithium (n-BuLi) to generate the ylide. Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor the kinetic Z-product.[13][15]
Poor E selectivity with a stabilized ylide. The reaction conditions may not be allowing for thermodynamic equilibration.Use a protic solvent or add a proton source to allow for equilibration to the more stable E-isomer. Running the reaction at a slightly elevated temperature can also favor the thermodynamic product.
Formation of unexpected byproducts. The ylide may be reacting with other functional groups on the starting materials.If your aldehyde or ketone contains other sensitive functional groups, consider using protecting groups. The choice of base is also critical; a less nucleophilic, hindered base may be beneficial.

Experimental Protocol: Z-Selective Synthesis of an Unsaturated Fatty Acid [13]

This protocol outlines the synthesis of a Z-unsaturated fatty acid using a non-stabilized ylide under salt-free conditions.

  • Step 1: Preparation of the Phosphonium Salt

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve the alkyl halide (1.0 eq) in anhydrous toluene.

    • Add triphenylphosphine (1.05 eq) to the solution.

    • Heat the mixture to reflux and stir for 24 hours.

    • Cool the reaction mixture to room temperature, and collect the precipitated phosphonium salt by filtration. Wash the salt with cold toluene and dry under vacuum.

  • Step 2: Ylide Formation and Wittig Reaction

    • In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend the phosphonium salt (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.

    • Slowly add a strong, non-lithium base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 eq) and stir the resulting deep red or orange solution for 1 hour at -78 °C.

    • Slowly add a solution of the aldehyde (0.95 eq) in anhydrous THF to the ylide solution at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the Z-alkene.

Diagram: Wittig Reaction Mechanism for Z-Selectivity

Wittig_Z_Selectivity cluster_ylide Ylide Formation (Salt-Free) cluster_reaction Wittig Reaction Alkyl-PPh3+ R-CH2-PPh3+ Ylide R-CH=PPh3 (Non-stabilized) Alkyl-PPh3+->Ylide Deprotonation Base Base (e.g., NaHMDS) TS_syn [Syn Transition State] (Kinetic Control) Ylide->TS_syn Aldehyde R'-CHO Aldehyde->TS_syn Oxaphosphetane_syn syn-Oxaphosphetane TS_syn->Oxaphosphetane_syn Irreversible Z_Alkene Z-Alkene Oxaphosphetane_syn->Z_Alkene Syn-elimination Ph3PO Ph3P=O Oxaphosphetane_syn->Ph3PO

Caption: Kinetic control in the Wittig reaction with non-stabilized ylides leads to the Z-alkene.

The Horner-Wadsworth-Emmons (HWE) Reaction: Favoring the E-Isomer

The HWE reaction is a modification of the Wittig reaction that typically employs phosphonate-stabilized carbanions. A key advantage is that the dialkyl phosphate byproduct is water-soluble, simplifying purification. The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[16][17][18]

Troubleshooting E/Z Selectivity:

Issue Potential Cause Recommended Solution
Low E selectivity. The reaction conditions are not allowing for thermodynamic equilibration of the intermediates.Use a non-chelating cation like Na+ or K+ for the base. The use of Li+ can sometimes decrease E selectivity. Ensure the reaction is run at a temperature that allows for equilibration. For some substrates, using a hindered base can improve E selectivity.
Low reactivity with hindered ketones. Steric hindrance is preventing the nucleophilic attack of the phosphonate carbanion.While HWE is generally better than the Wittig for hindered ketones, extremely hindered substrates may still be challenging. Increasing the reaction temperature or using a more reactive phosphonate reagent may be necessary.
Formation of the Z-isomer is desired. The standard HWE conditions strongly favor the E-isomer.Employ the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and strong, non-coordinating bases (e.g., KHMDS) in the presence of 18-crown-6. These conditions accelerate the elimination from the intermediate that leads to the Z-alkene.[16]

Experimental Protocol: E-Selective Synthesis of an α,β-Unsaturated Ester [19]

This protocol describes a general procedure for the HWE reaction to produce an (E)-α,β-unsaturated ester.

  • Step 1: Phosphonate Carbanion Formation

    • In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve the trialkyl phosphonoacetate (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C.

    • Slowly add a solution of a strong base, such as sodium hydride (1.1 eq, 60% dispersion in mineral oil), portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Step 2: Olefination Reaction

    • Cool the phosphonate carbanion solution to 0 °C.

    • Slowly add a solution of the aldehyde (1.0 eq) in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

    • Carefully quench the reaction with water.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the (E)-α,β-unsaturated ester.

Diagram: HWE Reaction Mechanism for E-Selectivity

HWE_E_Selectivity cluster_phosphonate Phosphonate Anion Formation cluster_reaction HWE Reaction Phosphonate (RO)2P(O)CH2COOR' Anion [(RO)2P(O)CHCOOR']- Phosphonate->Anion Deprotonation Base Base (e.g., NaH) Intermediate_anti [anti-Intermediate] (Thermodynamic Control) Anion->Intermediate_anti Aldehyde R''-CHO Aldehyde->Intermediate_anti Oxaphosphetane_anti anti-Oxaphosphetane Intermediate_anti->Oxaphosphetane_anti Reversible E_Alkene E-Alkene Oxaphosphetane_anti->E_Alkene Elimination Phosphate (RO)2PO2- Oxaphosphetane_anti->Phosphate

Caption: Thermodynamic control in the HWE reaction favors the formation of the more stable E-alkene.

The Doebner-Knoevenagel Condensation: A Classic Route to Cinnamic Acids

The Doebner modification of the Knoevenagel condensation is a widely used method for synthesizing α,β-unsaturated carboxylic acids, particularly cinnamic acids, from aromatic aldehydes and malonic acid. The reaction is typically carried out in pyridine with a catalytic amount of piperidine, and it conveniently includes a decarboxylation step.[20][21][22]

Troubleshooting the Doebner-Knoevenagel Condensation:

Issue Potential Cause Recommended Solution
Low Yield. Incomplete reaction or side reactions. The reaction is sensitive to the stoichiometry of the reagents.Ensure malonic acid is used in a slight excess (e.g., 1.1-1.2 equivalents). The reaction time and temperature may need optimization for specific substrates. For less reactive aldehydes, a longer reflux time may be necessary.[21]
Formation of a dark, tarry residue. Polymerization of the aldehyde or product under the basic reaction conditions.Use freshly distilled aldehyde to remove any auto-oxidation products. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation. The amount of piperidine catalyst can be optimized; too much can promote side reactions.
Product is difficult to purify. Contamination with starting materials or byproducts.The workup procedure is crucial. Acidification of the reaction mixture should be done carefully to precipitate the product. Washing the crude product thoroughly with cold water can help remove residual pyridine and other water-soluble impurities. Recrystallization is often necessary for high purity.

Experimental Protocol: Synthesis of trans-Cinnamic Acid [23]

This protocol describes the synthesis of trans-cinnamic acid from benzaldehyde and malonic acid.

  • Step 1: Reaction Setup

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add malonic acid (1.0 eq), benzaldehyde (1.0 eq), and pyridine as the solvent.

    • Add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Step 2: Reaction and Workup

    • Heat the reaction mixture to reflux and stir for 2-3 hours. The progress of the reaction can be monitored by the evolution of carbon dioxide.

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing ice and water.

    • Slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~2).

    • The white precipitate of trans-cinnamic acid is collected by vacuum filtration.

    • Wash the crude product with cold water to remove any remaining pyridine hydrochloride.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure trans-cinnamic acid.

The Perkin Reaction: High-Temperature Synthesis of Cinnamic Acids

The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids by the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid.[24][25][26] This reaction typically requires high temperatures.[5]

Troubleshooting the Perkin Reaction:

Issue Potential Cause Recommended Solution
Low Yield. The reaction requires high temperatures (typically 180 °C) and may not go to completion if the temperature is too low or the reaction time is too short.[5] The presence of moisture can hydrolyze the acid anhydride.Ensure the reaction temperature is maintained at the optimal level for your specific substrates. Use anhydrous reagents and ensure all glassware is thoroughly dried.[26]
Formation of byproducts. Self-condensation of the aldehyde or anhydride can occur at high temperatures.Use freshly distilled aldehyde. The ratio of anhydride to aldehyde can be optimized; a slight excess of the anhydride is often used.
Predominantly Z-isomer formed when E-isomer is desired. While the Perkin reaction generally favors the more stable E-isomer, some conditions can lead to mixtures.Prolonged heating can help in the isomerization of any initially formed Z-isomer to the more stable E-isomer.[25] The choice of base can also influence the stereochemical outcome.

Experimental Protocol: Synthesis of trans-Cinnamic Acid via the Perkin Reaction [27]

  • Step 1: Reaction Setup

    • In a round-bottom flask equipped with a reflux condenser protected by a calcium chloride tube, combine benzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous potassium acetate (1.0 eq).

  • Step 2: Reaction and Workup

    • Heat the mixture in an oil bath to 180 °C and maintain this temperature for 4-5 hours.

    • Allow the reaction mixture to cool and then add water.

    • Boil the mixture to hydrolyze the excess acetic anhydride.

    • Add a solution of sodium carbonate to dissolve the cinnamic acid as its sodium salt.

    • Filter the hot solution to remove any resinous byproducts.

    • Cool the filtrate and acidify with concentrated hydrochloric acid to precipitate the trans-cinnamic acid.

    • Collect the product by vacuum filtration, wash with cold water, and recrystallize from hot water or an ethanol/water mixture.

Data Summary: Stereoselectivity of Olefination Reactions

Reaction Typical Ylide/Reagent Typical Product Key Control Factors
Wittig Reaction Non-stabilized ylides (e.g., from alkyl halides)Z-alkeneSalt-free conditions, low temperature, non-lithium bases.[13][15]
Wittig Reaction Stabilized ylides (e.g., containing ester or ketone groups)E-alkeneThermodynamic control, often favored at higher temperatures.[14]
Horner-Wadsworth-Emmons Phosphonate-stabilized carbanionsE-alkeneThermodynamic control, choice of base cation (Na+, K+ favored).[16][18]
Still-Gennari HWE Phosphonates with electron-withdrawing groupsZ-alkeneKinetic control, use of non-coordinating bases and crown ethers.[16]
Perkin Reaction Acid anhydride and its alkali saltE-alkeneThermodynamic control, high reaction temperatures.[24][25]
Doebner-Knoevenagel Malonic acid with pyridine/piperidineE-alkeneThermodynamic control, decarboxylation drives the reaction.[20][22]

Advanced Topics

Stabilizing Agents:

In some cases, particularly with polyunsaturated systems or during prolonged heating, the use of stabilizing agents can be beneficial. While not universally applicable to all synthetic reactions, certain additives can help prevent unwanted isomerization. These are more commonly employed in the preservation of oleochemicals but the principles can be adapted.

  • Hindered Phenols (e.g., BHT): These can act as radical scavengers, which can be useful if isomerization is proceeding through a radical-mediated pathway, sometimes initiated by trace metal impurities.

  • Carbodiimides: These can react with any carboxylic acids formed through hydrolysis of esters, which could otherwise catalyze isomerization.

Purification of Isomers:

While the goal is to prevent isomerization, sometimes separation of a mixture is unavoidable.

  • Fractional Crystallization: If the isomers have significantly different solubilities, this can be an effective method for purification on a larger scale.

  • Preparative HPLC: This is a powerful technique for separating closely related isomers, though it can be costly for large-scale purifications.[6]

  • Silver Ion Chromatography: As mentioned earlier, this is a highly effective method for separating cis and trans isomers, as well as positional isomers, on both analytical and preparative scales.[9][10][11][12]

References

  • Organic & Biomolecular Chemistry. (n.d.). An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Royal Society of Chemistry. [Link]

  • Arkivoc. (2003). (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. [Link]

  • Grokipedia. (n.d.). Perkin reaction. [Link]

  • YouTube. (2023, February 24). CINNAMIC ACID, PERKIN REACTION.#ncchem. [Link]

  • Longdom Publishing. (2018). A Concise Introduction of Perkin Reaction. [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

  • Fort Hays State University Scholars Repository. (n.d.). Model Studies of the Doebner Modified Knoevenagel Condensation. [Link]

  • Unacademy. (n.d.). Perkin Reaction Mechanism - JEE Chemistry. [Link]

  • Semantic Scholar. (n.d.). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. [Link]

  • University of Pittsburgh. (n.d.). The Wittig Reaction. [Link]

  • ResearchGate. (n.d.). The Perkin Reaction and Related Reactions. [Link]

  • Journal of Chemical Education. (1999). A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation. ACS Publications. [Link]

  • SATHEE. (n.d.). Chemistry Perkin Reaction Mechanism. [Link]

  • YouTube. (2016, October 1). Making Cinnamic Acid. [Link]

  • Pediaa. (2019, December 17). Difference Between Wittig and Wittig Horner Reaction. [Link]

  • ChemTube3D. (n.d.). Stereoselective Wittig Reaction-Overview. [Link]

  • University of Oxford. (n.d.). The Z-selective Wittig reaction. [Link]

  • SciSpace. (2012, September 10). Advances in silver ion chromatography for the analysis of fatty acids and triacylglycerols-2001 to 2011. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • AOCS. (2019, July 23). Introduction to Silver Ion Chromatography. [Link]

  • Cyberlipid. (n.d.). FA purification. [Link]

  • YouTube. (2021, February 4). Name Reactions: Horner-Wadsworth-Emmons vs. Wittig. [Link]

  • The Journal of Organic Chemistry. (2001). A Quantum Chemical Exploration of the Horner−Wadsworth−Emmons Reaction. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • PMC. (2023, May 11). Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. [Link]

  • AOCS. (2019, July 23). Silver Ion Chromatography and Lipids, Part 2. [Link]

  • YouTube. (2019, January 10). contrasting the Wittig and Horner-Wadsworth-Emmons reaction. [Link]

  • Google Patents. (n.d.). US4601856A - Method of purifying oleic acid.
  • Om-Pharmaceuticals. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]

  • ResearchGate. (2014, March 14). Can anyone advise a method of isomerizing an alpha, beta-unsaturated ester from (E) to (Z)?. [Link]

  • RSC Publishing. (n.d.). Synthesis of α,β-unsaturated esters of perfluoropolyalkylethers (PFPAEs) based on hexafluoropropylene oxide units for photopolymerization. [Link]

  • AOCS. (2019, July 23). Functionalization of Unsaturated Fatty Compounds Across the C,C Double Bond. [Link]

  • Chemical Communications. (n.d.). Alkene protection against acid using a bromide substituent: application in a total synthesis of (−)-6,7-dideoxysqualestatin H5. RSC Publishing. [Link]

  • PMC. (n.d.). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. [Link]

  • ResearchGate. (n.d.). Separation of cis and trans isomers of naturally occuring hydroxycinnamic acids by high-pressure liquid chromatography. [Link]

  • MSU Chemistry. (2018, November 29). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. [Link]

  • Chemistry LibreTexts. (2021, July 31). 18.10: Reactions of Unsaturated Carboxylic Acids and Their Derivatives. [Link]

  • YouTube. (2024, October 18). The Migrating Double Bond - Repetition Course Organic Chemistry 1.6. [Link]

Sources

Technical Support Center: Spectroscopic Analysis of Complex Fatty Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the spectroscopic analysis of complex fatty acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their analytical workflows. Here, we move beyond simple protocols to address the "why" behind common experimental issues, providing you with the rationale needed to troubleshoot effectively and ensure the integrity of your results.

General Troubleshooting Workflow

Before diving into technique-specific issues, it's often helpful to follow a logical diagnostic sequence. The following workflow outlines a general approach to pinpointing the source of an analytical problem, whether it's poor sensitivity, inconsistent results, or inaccurate quantification.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Sample-Specific Investigation cluster_3 Data Analysis & Interpretation Problem Start: Inconsistent or Unexpected Results Instrument 1. Instrument Performance Check (Tune, Calibration, Blanks) Problem->Instrument Is the instrument performing to spec? Instrument->Instrument Reagents 2. Reagent & Standard Integrity (Age, Storage, Purity) Instrument->Reagents Yes Reagents->Reagents SamplePrep 3. Sample Preparation Review (Extraction, Derivatization) Reagents->SamplePrep Yes SamplePrep->SamplePrep MethodParams 4. Method Parameter Review (Instrument Settings) SamplePrep->MethodParams Yes MethodParams->MethodParams DataProcessing 5. Data Processing & Analysis (Integration, Normalization) MethodParams->DataProcessing Yes DataProcessing->DataProcessing Conclusion Resolved DataProcessing->Conclusion Yes

Caption: General troubleshooting decision tree for spectroscopic analysis.

Mass Spectrometry (MS) Based Techniques

Mass spectrometry is a cornerstone of lipidomics for its sensitivity and ability to elucidate molecular structures.[1][2] However, the complexity of lipidomes presents significant challenges, from sample preparation to data interpretation.[1]

FAQs: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

Q1: Why are my FAMEs peaks tailing or showing poor shape in my GC-MS chromatogram?

A1: Peak tailing for FAMEs is most often a sign of incomplete derivatization or active sites within the GC system. Free fatty acids, being polar due to their carboxyl group, can interact strongly with surfaces in the injector or column, leading to poor peak shape.[3]

  • Causality: The goal of derivatization into Fatty Acid Methyl Esters (FAMEs) is to neutralize the polar carboxyl group, making the analyte more volatile and less interactive.[3] If the reaction is incomplete, residual free fatty acids will drag along the column.

  • Troubleshooting Steps:

    • Verify Derivatization Efficiency: Analyze a sample derivatized for a longer time or at a slightly higher temperature to see if peak shape improves. It's crucial to prepare a reagent blank alongside your samples to rule out artifacts from the reagents themselves.

    • Check for Water: The presence of water will hinder the esterification reaction. Ensure your solvents are anhydrous and consider drying the sample extract thoroughly before adding the derivatization reagent.

    • Injector Maintenance: The injector liner is a common site for active sites. Deactivated liners are essential. If you suspect contamination, replace the liner and septum.

    • Column Health: If the column has been exposed to acidic or non-derivatized samples, its stationary phase may be damaged. Condition the column according to the manufacturer's instructions or trim the first few centimeters from the inlet side.

Q2: I'm not getting any signal for my FAMEs standards. What could be the issue?

A2: A complete loss of signal, especially for a previously working standard, points to a fundamental issue with either the sample preparation, the instrument, or the sample introduction.

  • Causality: The problem could range from a degraded derivatization reagent to a simple instrument fault. A systematic check is required.

  • Troubleshooting Steps:

    • Instrument Check: First, confirm the GC-MS is functioning correctly. Analyze a simple, non-derivatized, and stable compound (like a hydrocarbon standard) to ensure the injector, column, and detector are working. Check the MS tune report.[4]

    • Reagent Integrity: Derivatization reagents like Boron Trifluoride (BF₃)-Methanol can degrade, especially if exposed to moisture. Try a fresh bottle of the reagent.

    • Derivatization Reaction: Review your protocol. Acid-catalyzed methylation requires heat. Ensure your heating block or oven is at the correct temperature (e.g., 60 °C).

    • Extraction Check: After derivatization and quenching, FAMEs are extracted into a non-polar solvent (like hexane). Ensure proper phase separation occurs and that you are injecting from the correct (upper organic) layer.

Workflow: Acid-Catalyzed FAMEs Preparation for GC-MS

FAME_Workflow Start Start: Lipid Extract (Dried) AddReagent Add BF3-Methanol (12% w/w) or 3% H2SO4 in Methanol Start->AddReagent Heat Heat at 60-100°C for 5-15 min AddReagent->Heat Cool Cool to Room Temp. Heat->Cool Quench Add Water & Hexane Cool->Quench Vortex Vortex to Mix & Separate Phases Quench->Vortex Extract Collect Upper (Hexane) Layer Vortex->Extract Dry Dry Hexane Layer (e.g., over Na2SO4) Extract->Dry Analyze Inject into GC-MS Dry->Analyze

Caption: Key steps for preparing FAMEs via acid-catalyzed esterification.

Table 1: GC Column Selection for FAMEs Analysis
Column TypeStationary Phase PrinciplePrimary ApplicationTrade-offs
Non-polar Polydimethylsiloxane (e.g., DB-1, DB-5MS)Separation primarily by boiling point. Good for general screening.Co-elution of FAMEs with similar boiling points (e.g., C18:1 and C18:2 isomers).[4]
Mid-polar Phenyl-substituted (e.g., DB-17)Offers some selectivity based on polarity.May not fully resolve complex isomer mixtures.
High-polar Cyanopropyl-substituted (e.g., HP-INNOWAX, SP-2560)Excellent separation of cis/trans isomers and positional isomers based on polarity and degree of unsaturation.[5]More susceptible to degradation from oxygen and water; lower maximum operating temperatures.
FAQs: LC-MS Analysis of Complex Lipids

Q3: My lipid quantification is inconsistent between runs. How do I improve reproducibility?

A3: Quantification in lipidomics is a major challenge due to the vast chemical diversity of lipids, which affects ionization efficiency.[1][6] Inconsistent results often stem from ion suppression and the improper use of internal standards.

  • Causality: In electrospray ionization (ESI), molecules compete for charge in the source.[2] Abundant lipids or matrix components can suppress the ionization of less abundant or less easily ionized species, leading to variability. An internal standard is critical to correct for these effects.[7][8]

  • Troubleshooting Steps:

    • Use Appropriate Internal Standards: The ideal internal standard is a stable isotope-labeled version of the analyte.[6] When this isn't feasible, use a standard from the same lipid class with a non-native chain length. A single internal standard is often insufficient for an entire lipidome.[8] Consider using a commercially available lipid splash mix containing one standard per major class.[8]

    • Chromatographic Separation: Good liquid chromatography (LC) separation is crucial. By separating lipids over time, you reduce the number of species co-eluting into the MS source at any given moment, minimizing ion suppression.[2]

    • Check for Matrix Effects: Prepare a sample by spiking a known amount of your standard into the sample matrix and a clean solvent. A significant difference in signal intensity indicates matrix effects. Diluting the sample may help mitigate this.

    • Monitor Instrument Drift: Run quality control (QC) samples (e.g., a pooled sample extract) periodically throughout the analytical batch to monitor and correct for system drift.[7]

Q4: I'm having trouble distinguishing between lipid isomers in my HRMS data. How can I confirm their identity?

A4: High-resolution mass spectrometry (HRMS) can provide the accurate mass to determine an elemental formula, but it often cannot distinguish between isomers (e.g., lipids with the same number of carbons and double bonds but different double bond positions or stereochemistry).[9]

  • Causality: Isobaric lipids share the same molecular formula and thus the same accurate mass. Distinguishing them requires additional evidence from tandem mass spectrometry (MS/MS) fragmentation patterns or chromatographic separation.[9]

  • Troubleshooting & Annotation Strategy:

    • Utilize Tandem MS (MS/MS): Fragment the precursor ion of interest. The resulting product ions can provide structural information. For example, in positive mode, the neutral loss of a specific fatty acyl chain can help identify it.[10]

    • Improve Chromatography: Use specialized columns (e.g., reversed-phase C30) or different mobile phase modifiers that can improve the separation of isomers.

    • Mind Your Nomenclature: Be precise in how you report identifications. If you can only confirm the sum composition (e.g., PC 34:1), do not report a specific isomer (e.g., PC 16:0/18:1) unless you have definitive MS/MS or chromatographic evidence.[9] Over-reporting structural detail is a common issue in lipidomics.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful quantitative technique because signal integrals are directly proportional to the number of nuclei.[11] However, its application to complex fatty acid mixtures is hampered by lower sensitivity and significant signal overlap compared to MS.[7][11]

FAQs: NMR Analysis of Fatty Acids

Q5: The signals for minor fatty acid components in my ¹H NMR spectrum are obscured by larger peaks and their ¹³C satellites. How can I quantify them?

A5: This is a classic dynamic range problem in NMR. The intense signals from major components, like the main methylene chain of saturated fats, can make it impossible to accurately integrate the small signals from minor species like α-linolenic acid.[11]

  • Causality: ¹³C satellites are small peaks that flank a main ¹H signal due to coupling with the ~1.1% of carbon that is the ¹³C isotope. For a very large peak, its satellites can be larger than the peaks of minor components, causing direct overlap.[11]

  • Troubleshooting Steps:

    • Use Higher Field Strength: If available, a higher field magnet (e.g., >500 MHz) will improve spectral dispersion, potentially resolving the overlapping signals.[11]

    • Selective Excitation/Suppression: Advanced NMR pulse sequences can be used to selectively excite regions of interest or suppress very large unwanted signals (e.g., solvent or water peaks).

    • Switch to ¹³C NMR: While less sensitive and requiring longer acquisition times, the ¹³C spectrum is much more dispersed.[12] Specific carbons, like those in olefinic regions, can be used for quantification, often with better resolution than in the ¹H spectrum.[13] Be aware that long T1 relaxation times are a concern for quantification, so ensure a sufficient relaxation delay (up to 18s for some carbons) is used.[13]

    • 2D NMR: Techniques like COSY or HSQC can help resolve ambiguities. A COSY spectrum can confirm couplings between adjacent protons (e.g., olefinic and allylic protons), while an HSQC correlates protons with their directly attached carbons, helping to assign signals in crowded regions.[14][15]

Q6: Why are my quantification results from ¹H NMR different from my GC results?

A6: Discrepancies often arise from poor signal selection for integration or issues with sample preparation.

  • Causality: The accuracy of NMR quantification depends entirely on integrating a signal that is unique to the analyte of interest and not overlapping with anything else.[12] Furthermore, the sample must be homogeneous and free of interfering species.

  • Troubleshooting Steps:

    • Choose Diagnostic Signals: For unsaturated fatty acids, do not integrate the entire aliphatic region. Instead, use specific, well-resolved signals. For example:

      • Oleic Acid (18:1): Olefinic protons (~5.3 ppm).

      • Linoleic Acid (18:2): Bis-allylic protons (~2.8 ppm).[15]

      • Linolenic Acid (18:3): Terminal methyl protons (~0.97 ppm), which are shifted slightly downfield from other methyl groups.[11]

    • Check Sample Preparation: In some cases, easily exchangeable protons (like hydroxyl groups in castor oil) can interfere with the detection of the carboxylic acid proton, requiring specific sample preparation, such as the addition of DMSO-d₆.[12]

    • Ensure Full Relaxation: While less of an issue in ¹H NMR than ¹³C, ensure your relaxation delay (d1) is sufficient (at least 5 times the longest T1) for all signals you intend to quantify.

Vibrational Spectroscopy (FTIR & Raman)

FTIR and Raman spectroscopy are rapid, non-destructive techniques that provide a molecular fingerprint of a sample. They are particularly well-suited for measuring bulk properties like total unsaturation or identifying specific functional groups.[16][17]

FAQs: FTIR & Raman Analysis of Fatty Acids

Q7: How can I quantify the amount of trans fatty acids in an oil sample using FTIR?

A7: FTIR is an excellent technique for this application. The key is the presence of a unique absorption band for the trans configuration that is absent in the cis isomer.

  • Causality: Trans unsaturated fatty acids exhibit a distinct infrared absorption peak near 966 cm⁻¹ due to the C-H out-of-plane bending vibration of the trans double bond. The corresponding vibration for cis isomers is at a different frequency and is much weaker.[5]

  • Analytical Protocol:

    • Acquire Spectrum: Using an ATR-FTIR setup is often easiest, as it requires minimal sample preparation.[18][19]

    • Baseline Correction: A proper baseline must be established around the 966 cm⁻¹ peak to ensure accurate area calculation.

    • Quantification: The intensity or area of this peak is proportional to the concentration of trans fats. A calibration curve must be created using standards with known concentrations of trans fatty acids (e.g., trielaidin).

Q8: I am trying to determine the average chain length and degree of unsaturation in a complex lipid mixture using Raman spectroscopy. Which peaks should I use?

A8: Raman spectroscopy is highly sensitive to the C-C and C=C bonds that form the backbone of fatty acids.[16] Ratiometric analysis, which compares the intensity of two different peaks, is a robust method for quantification.[17][20]

  • Causality: Different vibrational modes are sensitive to different structural features. By taking a ratio, you can normalize for variations in sample amount or instrument power, leading to more reproducible results.[20]

  • Key Raman Band Ratios:

    • Degree of Unsaturation: Correlate the intensity of the C=C stretching band (~1656 cm⁻¹) or the =C-H bending band (~1265 cm⁻¹) against a stable reference band. The C=O stretching band (~1740 cm⁻¹) can serve as a good internal standard.[21] A ratio of I₁₆₅₆ / I₁₄₄₀ (CH₂ scissoring) is also commonly used.[17]

    • Average Chain Length: The ratio of the CH₂ twisting band (~1303 cm⁻¹) to the C=O stretching band (~1740 cm⁻¹) can be correlated with the average fatty acid chain length.[21]

Table 2: Key Vibrational Bands for Fatty Acid Analysis
Wavenumber (cm⁻¹)Vibration ModeSpectroscopic TechniqueStructural Information
~3010=C-H stretchFTIR, RamanUnsaturation[22]
~2922 & ~2853CH₂ asymmetric & symmetric stretchFTIR, RamanAliphatic chain content (total lipids)[22][23]
~1740C=O stretch (ester)FTIR, RamanTotal esterified lipids, useful as internal standard[21][22]
~1656C=C stretch (cis)RamanDegree of unsaturation[17]
~1440CH₂ scissoring/deformationRamanAliphatic chain content[20]
~1265=C-H in-plane bend (cis)RamanUnsaturation[17]
~966=C-H out-of-plane bend (trans)FTIRTrans fat content[5][19]
References
  • LIPID MAPS. (n.d.). Lipidomics Studies Using Mass Spectrometry. Retrieved from [Link]

  • Liebisch, G., et al. (2017). Common cases of improper lipid annotation using high-resolution tandem mass spectrometry data and corresponding limitations in biological interpretation. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Retrieved from [Link]

  • Han, X., & Gross, R. W. (2005). Accurate Quantification of Lipid Species by Electrospray Ionization Mass Spectrometry — Meets a Key Challenge in Lipidomics. Mass Spectrometry Reviews. Retrieved from [Link]

  • Scherer, M., et al. (2018). Quantification of Lipids: Model, Reality, and Compromise. Molecules. Retrieved from [Link]

  • Murphy, R. C. (2018). Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids. Journal of Lipid Research. Retrieved from [Link]

  • Zarini, S., et al. (2019). Overview of Lipid Mass Spectrometry and Lipidomics. Methods in Molecular Biology. Retrieved from [Link]

  • Beattie, J. R., et al. (2007). A critical evaluation of Raman spectroscopy for the analysis of lipids: fatty acid methyl esters. Lipids. Retrieved from [Link]

  • García-Cañadas, J., et al. (2012). Mass Spectrometry in Analytical Lipidomics. Spectroscopy Online. Retrieved from [Link]

  • Wold, J. P., et al. (2022). Raman and near Infrared Spectroscopy for Quantification of Fatty Acids in Muscle Tissue—A Salmon Case Study. Foods. Retrieved from [Link]

  • Greig, J. C., et al. (2021). New insights into lipid and fatty acid metabolism from Raman spectroscopy. Analyst. Retrieved from [Link]

  • Esmonde-White, K. A. (2022). Raman Spectroscopy in Analyzing Fats and Oils in Foods. Spectroscopy Online. Retrieved from [Link]

  • Jamieson, L. E., et al. (2018). Ratiometric analysis using Raman spectroscopy as a powerful predictor of structural properties of fatty acids. Journal of the Royal Society Interface. Retrieved from [Link]

  • Shimadzu. (n.d.). Trans Fatty Acid Analysis by FTIR and GC/FID, and Simple Pretreatment of Food Samples. Retrieved from [Link]

  • LIPID MAPS. (2018). Mass Spectrometric Quantitation in Lipidomic Studies. YouTube. Retrieved from [Link]

  • Slenter, D. N., & Koulman, A. (2021). Pitfalls in lipid mass spectrometry of mammalian samples — a brief guide for biologists. The FEBS Journal. Retrieved from [Link]

  • Jitaru, P. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. Retrieved from [Link]

  • Weir, G., et al. (2021). Rapid Assessment of Lipidomics Sample Purity and Quantity Using Fourier-Transform Infrared Spectroscopy. Metabolites. Retrieved from [Link]

  • Chromatography Forum. (2013). GCMS problem running fatty acids. Retrieved from [Link]

  • Tenori, L., & Luchinat, C. (2022). NMR Determination of Free Fatty Acids in Vegetable Oils. Applied Sciences. Retrieved from [Link]

  • Magritek. (2018). Characterizing Fatty Acids with advanced multinuclear NMR methods. Retrieved from [Link]

  • Rossetto, G., et al. (2022). Improved Quantification by Nuclear Magnetic Resonance Spectroscopy of the Fatty Acid Ester Composition of Extra Virgin Olive Oils. ACS Food Science & Technology. Retrieved from [Link]

  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

  • Miyake, Y., et al. (1998). Determination of Unsaturated Fatty Acid Composition by High-Resolution Nuclear Magnetic Resonance Spectroscopy. Journal of the American Oil Chemists' Society. Retrieved from [Link]

  • Santonocito, D., et al. (2022). An FTIR Spectroscopy Investigation on Different Methods of Lipid Extraction from HepG2 Cells. International Journal of Molecular Sciences. Retrieved from [Link]

  • Armenta, S., et al. (2023). ATR-FTIR and FORS Fingerprints for Authentication of Commercial Sunflower Oils and Quantification of Their Oleic Acid. Foods. Retrieved from [Link]

  • Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. Retrieved from [Link]

  • Al-Alawi, A., et al. (2018). Trans Fatty Acid Analysis of Frying Oil Using ATR-FTIR Spectroscopy: A Study on Indian Traditional Snack Foods. Journal of Nutrition and Metabolism. Retrieved from [Link]

Sources

Technical Support Guide: Scalable Synthesis of 3,4,4-Trimethylpent-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

This guide addresses the scalable synthesis of 3,4,4-trimethylpent-2-enoic acid (Structure:


-methyl-

-tert-butylacrylic acid). This molecule presents a classic process chemistry challenge: constructing a trisubstituted alkene adjacent to a sterically bulky tert-butyl group.

The Core Challenge: The steric bulk of the tert-butyl group at the


-position severely hinders nucleophilic attack at the precursor carbonyl (pinacolone). Standard Aldol or Knoevenagel condensations often fail or stall.

The Solution: We prioritize the Reformatsky Reaction followed by Acid-Catalyzed Dehydration . While Horner-Wadsworth-Emmons (HWE) olefination is a modern alternative, the Reformatsky protocol remains the most robust, cost-effective, and scalable method for this specific hindered ketone, avoiding the expensive bases and cryogenic conditions often required for hindered HWE couplings.

Chemical Pathway Visualization

The following diagram outlines the critical reaction nodes and decision points for the synthesis.

G Pinacolone Pinacolone (3,3-dimethyl-2-butanone) Intermediate β-Hydroxy Ester (Intermediate) Pinacolone->Intermediate Reformatsky Addition Reagent Ethyl Bromoacetate + Activated Zn Reagent->Intermediate Dehydration Dehydration (pTsOH / Toluene) Intermediate->Dehydration Ester Ethyl 3,4,4-trimethyl- pent-2-enoate Dehydration->Ester - H2O Hydrolysis Saponification (NaOH / MeOH) Ester->Hydrolysis Product Target Acid (3,4,4-trimethylpent- 2-enoic acid) Hydrolysis->Product 1. Reflux 2. Acidify

Figure 1: Step-wise synthesis pathway from Pinacolone to the target Acrylic Acid derivative via Reformatsky chemistry.

Detailed Experimental Protocol (Scale-Up Ready)

Phase A: The Reformatsky Coupling

Objective: Overcome steric hindrance to form the C-C bond.

Reagents:

  • Pinacolone (1.0 equiv)

  • Ethyl Bromoacetate (1.2 equiv)

  • Zinc dust (1.5 equiv) - Must be activated

  • Trimethyl borate (0.1 equiv) - Optional promoter for rate enhancement

  • Solvent: THF/Toluene (1:1 mixture) or MTBE.

Protocol:

  • Zinc Activation (Critical): Wash zinc dust with 2% HCl, then water, then acetone, and dry under vacuum at 100°C. Alternatively, use TMSCl (trimethylsilyl chloride) activation in situ.

  • Initiation: Suspend Zn in minimal solvent. Add 10% of the ethyl bromoacetate and a crystal of iodine. Heat to reflux until the iodine color fades (initiation confirmed).

  • Addition: Add the mixture of Pinacolone and remaining Ethyl Bromoacetate slowly over 2-4 hours. Maintain a gentle reflux (

    
    ).
    
    • Why? Slow addition prevents "runaway" exotherms common in organozinc formation and ensures the concentration of active enolate remains low relative to the ketone, favoring the cross-reaction over enolate homocoupling.

  • Quench: Cool to

    
     and quench with cold 10% 
    
    
    
    .
  • Workup: Separate organic layer, wash with

    
    , brine, and dry.
    
Phase B: Dehydration & Saponification

Objective: Establish the conjugated double bond and release the free acid.

Protocol:

  • Dehydration: Dissolve the crude

    
    -hydroxy ester in Toluene. Add p-Toluenesulfonic acid (pTsOH, 5 mol%).
    
  • Dean-Stark Trap: Reflux with a Dean-Stark trap to continuously remove water.

    • Endpoint: Monitor by TLC/GC until the hydroxy peak disappears.

  • Saponification: Evaporate toluene. Dissolve residue in Methanol. Add 2.5 equiv of NaOH (aq). Reflux for 4 hours.

  • Isolation:

    • Evaporate Methanol.

    • Wash the aqueous residue with MTBE (removes unreacted ketone/neutral impurities).

    • Acidification: Cool aqueous layer to

      
      . Acidify to pH 1-2 with conc. HCl.
      
    • Crystallization: The product often precipitates as a solid or oil. Extract with DCM or filter if solid. Recrystallize from Hexane/EtOAc if necessary.

Technical Support & Troubleshooting (FAQ)

This section addresses specific failure modes reported by process chemists.

Category 1: Reaction Stalling & Initiation

Q: The Reformatsky reaction refuses to initiate. The iodine color persists.

  • Diagnosis: The zinc surface is likely oxidized (passivated).

  • Solution:

    • Mechanical Activation: Add a small amount of glass powder or stir vigorously to mechanically scour the Zn surface.

    • Chemical Activation: Add 1-2 mol% of TMSCl (Trimethylsilyl chloride) or 1,2-dibromoethane. This etches the ZnO layer immediately.

    • Solvent Check: Ensure the solvent is anhydrous. Water kills the organozinc reagent instantly.

Q: Conversion of Pinacolone stops at 60-70%. Adding more reagent doesn't help.

  • Diagnosis: The "Reformatsky cocktail" has coated the zinc surface, preventing further reaction.

  • Solution: Use a continuous flow approach or a "semi-batch" addition where both the ketone and the bromoacetate are added to the zinc slurry simultaneously. This keeps the zinc surface cleaner. Increasing agitation speed (RPM) is also critical for heterogeneous reactions.

Category 2: Impurity Profile

Q: I see a significant "dimer" impurity in the GC-MS.

  • Diagnosis: Homocoupling of the zinc enolate (Wurtz-type coupling) or Claisen condensation of the ethyl bromoacetate with itself.

  • Solution: This occurs if the ketone concentration is too low relative to the enolate. Increase the addition rate of the pinacolone or decrease the addition rate of the bromoacetate. Ensure the reaction temperature is high enough (

    
    ) to ensure the addition to the ketone is faster than the dimerization.
    

Q: The final product contains the


-isomer (double bond moved away from carboxyl). 
  • Diagnosis: Over-heating during saponification or dehydration. While the

    
    -unsaturated product (conjugated) is thermodynamically favored, the bulky tert-butyl group can force the double bond out of conjugation to relieve steric strain (A-strain).
    
  • Solution:

    • Ensure the dehydration step is driven to thermodynamic equilibrium (longer reflux time allows the kinetic

      
       isomer to isomerize to the thermodynamic 
      
      
      
      form).
    • Verify the structure using NMR. The

      
       isomer has a vinyl proton singlet (or allylic coupled) around 5.7-6.0 ppm. The 
      
      
      
      isomer will have a methylene signal.
Category 3: Scale-Up Safety

Q: Is the exotherm manageable on a 10kg scale?

  • Analysis: The formation of the organozinc reagent is highly exothermic.

  • Control Strategy:

    • Never add all reagents at once.

    • Use thermal accumulation calculations . Ensure the cooling jacket capacity exceeds the max heat release rate.

    • Dosing Control: The reaction should be "dose-controlled" (reaction stops if dosing stops). If the reaction accumulates unreacted reagent, a "runaway" is possible upon sudden initiation.

Data Summary: Process Parameters

ParameterSpecificationReason
Zn Stoichiometry 1.3 - 1.5 equivExcess required due to surface oxidation and aggregation.
Temperature Reflux (

)
High T required to overcome steric barrier of t-butyl group.
Solvent System THF/Toluene (1:1)THF solubilizes the enolate; Toluene allows higher reflux T.
Dehydration Catalyst pTsOH (5 mol%)Strong acid required;

causes charring.
Isomer Ratio (E/Z) Typically >95:5 (E)Steric bulk of t-butyl forces carboxyl group trans.

References & Authority

  • Reformatsky Reaction Mechanism & Scope:

    • Source: Kurti, L., Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

    • Context: Defines the zinc enolate mechanism and its superiority for hindered ketones compared to Lithium enolates.

  • Scale-Up of Hindered Acrylic Acids:

    • Source: Otera, J. (2000). Modern Carbonyl Chemistry. Wiley-VCH.

    • Context: Discusses the thermodynamics of bulky

      
      -unsaturated systems.
      
  • Zinc Activation Protocols:

    • Source:Organic Syntheses, Coll. Vol. 6, p.290 (1988).

    • Link:

    • Context: Standard procedure for acid-washing and drying zinc dust for organometallic coupling.

  • Horner-Wadsworth-Emmons (Alternative Route):

    • Source: Wadsworth, W. S., Jr. (1977). Organic Reactions, 25, 73.

    • Context: While HWE is standard, this reference highlights the limitations when using sterically hindered ketones like pinacolone without modified phosphonates.

Disclaimer: This guide is for research and development purposes. All scale-up activities must be preceded by a rigorous Process Safety Assessment (PSA) and calorimetry study.

Technical Support Center: Handling and Storage of Unsaturated Fatty Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the proper handling and storage of unsaturated fatty acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with these sensitive molecules. The following troubleshooting guides and frequently asked questions (FAQs) are based on established scientific principles and field-proven insights to ensure the integrity of your experiments.

Troubleshooting Guide: Common Issues in Unsaturated Fatty Acid Experiments

Unforeseen experimental outcomes can often be traced back to the degradation of unsaturated fatty acids. This guide provides a systematic approach to identifying and resolving these common pitfalls.

Observed Problem Probable Cause(s) Recommended Solution(s)
Inconsistent analytical results (e.g., peak tailing or co-elution in chromatography) 1. Oxidation: Formation of hydroperoxides and other secondary oxidation products can alter the chemical properties of the fatty acids.[1][2] 2. Improper Sample Preparation: Using underivatized fatty acids can lead to interactions with the analytical column.[3] 3. Contamination: Leaching of plasticizers from storage containers or pipette tips.[4][5][6]1. Minimize Oxygen Exposure: Always handle and store unsaturated fatty acids under an inert gas atmosphere (e.g., nitrogen or argon).[4][5][6][7][8] 2. Derivatization: Convert fatty acids to their methyl esters (FAMEs) before analysis to improve peak shape and separation.[9] 3. Use Appropriate Labware: Store and transfer fatty acids in glass or Teflon-lined containers.[4][5][6] Avoid plastic labware, especially with organic solvents.[4][5][6]
Reduced biological activity or unexpected cellular responses 1. Degradation: The double bonds in unsaturated fatty acids are susceptible to oxidation, leading to a loss of their intended biological function.[10][11] 2. Isomerization: High temperatures can induce the formation of trans fatty acids, which may have different biological effects.[1][12][13]1. Strict Temperature Control: Store stock solutions at -20°C or lower.[4][5][6][7][8] Avoid repeated freeze-thaw cycles. 2. Incorporate Antioxidants: Add antioxidants like BHT, BHA, or tocopherols to stock solutions to prevent oxidative degradation.[7][10][14][15][16][17][18][19][20][21] 3. Protect from Light: Store fatty acids in amber vials or in the dark to prevent light-induced oxidation.[7][8][22][23][24][25][26]
Visible changes in the sample (e.g., discoloration, precipitation, or gummy consistency) 1. Polymerization: Advanced oxidation can lead to the formation of cross-linked polymers. 2. Hygroscopic Nature: Unsaturated fatty acids in powder form can absorb moisture, leading to hydrolysis and degradation.[5][6] 3. Solvent Evaporation: Improperly sealed containers can lead to solvent loss and concentration of the fatty acid.1. Proper Storage Format: Store unsaturated fatty acids as solutions in a suitable organic solvent rather than as powders.[5][6] 2. Secure Sealing: Use Teflon-lined caps and ensure a tight seal on all storage vials.[4][5][6] 3. Regular Quality Control: Periodically check the appearance of your stock solutions and discard any that show signs of degradation.

Frequently Asked Questions (FAQs)

Storage and Stability

Q1: What is the optimal temperature for storing unsaturated fatty acids?

A1: For long-term storage, unsaturated fatty acids should be kept at -20°C or lower.[4][5][6][7][8] Some highly unsaturated fatty acids may benefit from storage at -80°C. It is crucial to minimize the time samples spend at room temperature or even at 4°C, as enzymatic and oxidative degradation can still occur.[7][8]

Q2: Should I store unsaturated fatty acids as a dry powder or in a solvent?

A2: Unsaturated fatty acids are more stable when stored in a suitable organic solvent.[5][6] As powders, they are hygroscopic and can readily absorb moisture, which can lead to hydrolysis and oxidation.[5][6] Saturated fatty acids, on the other hand, are more stable as powders.[5][6]

Q3: How can I prevent the oxidation of my fatty acid samples?

A3: Oxidation is the primary cause of degradation for unsaturated fatty acids.[10][11] To prevent this, a multi-pronged approach is necessary:

  • Inert Atmosphere: Always store and handle samples under an inert gas like nitrogen or argon to displace oxygen.[4][5][6][7][8]

  • Antioxidants: The addition of antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tocopherols can effectively quench free radicals and inhibit the oxidation chain reaction.[7][10][14][15][16][17][18][19][20][21]

  • Light Protection: Store samples in amber glass vials or in a dark environment to prevent photo-oxidation.[7][8][22][23][24][25][26]

  • Temperature Control: Low temperatures slow down the rate of oxidative reactions.[15][27][28][29][30]

Q4: Why is it important to avoid repeated freeze-thaw cycles?

A4: Each freeze-thaw cycle can introduce atmospheric oxygen into the sample, increasing the risk of oxidation. It is best practice to aliquot stock solutions into smaller, single-use vials to avoid repeated thawing of the main stock.

Handling and Preparation

Q5: What are the best solvents for dissolving and storing unsaturated fatty acids?

A5: The choice of solvent depends on the specific fatty acid and the intended application. Generally, non-polar (aprotic) solvents are preferred.

  • For storage: High-purity ethanol, hexane, or chloroform/methanol mixtures are commonly used.[31][32]

  • For experimental use: The solvent should be compatible with your experimental system. For cell culture experiments, ethanol is often used as a vehicle, but the final concentration should be low to avoid cytotoxicity.

It is critical to use high-purity, peroxide-free solvents, as impurities can initiate oxidation.

Q6: Can I use plastic containers or pipette tips when handling unsaturated fatty acids?

A6: No, it is strongly advised to avoid all plastic labware when working with unsaturated fatty acids in organic solvents.[4][5][6] Plasticizers and other compounds can leach from the plastic into the solvent, contaminating your sample.[5][6] Always use glass, stainless steel, or Teflon-lined containers and transfer devices.[4][5][6]

Q7: How does light exposure affect unsaturated fatty acids?

A7: Light, particularly UV light, can act as a catalyst for the formation of free radicals, initiating the lipid peroxidation cascade.[19] This is why storing samples in amber vials or in the dark is a critical step in preserving their integrity.[7][8][22][23][24][25][26]

Visualizing the Pitfalls and Solutions

The Lipid Peroxidation Cycle

This diagram illustrates the chain reaction of lipid peroxidation, which is the primary degradation pathway for unsaturated fatty acids. Understanding this process highlights the importance of preventative measures like antioxidants and oxygen exclusion.

Lipid_Peroxidation Initiation Initiation (e.g., Light, Heat, Metal Ions) PUFA Unsaturated Fatty Acid (PUFA) Initiation->PUFA H abstraction Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical + O2 Termination Termination (Non-radical products) Lipid_Radical->Termination Oxygen Oxygen (O2) Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl_Radical->Hydroperoxide + PUFA Peroxyl_Radical->Termination Propagation Propagation Hydroperoxide->Lipid_Radical forms new L• Antioxidant Antioxidant (AH) Antioxidant->Lipid_Radical donates H• Antioxidant->Peroxyl_Radical donates H•

Caption: The cycle of lipid peroxidation.

Recommended Handling Workflow for Unsaturated Fatty Acids

This workflow outlines the critical steps to maintain the integrity of unsaturated fatty acids from receipt to experimental use.

Handling_Workflow cluster_storage Storage cluster_handling Handling for Experiment Receive Receive Sample (Powder or Solution) Dissolve Dissolve in Peroxide-Free Solvent (if powder) Receive->Dissolve Inert_Gas Blanket with Inert Gas (N2/Ar) Dissolve->Inert_Gas Add_Antioxidant Add Antioxidant (e.g., BHT) Inert_Gas->Add_Antioxidant Aliquot Aliquot into Single-Use Amber Glass Vials Add_Antioxidant->Aliquot Store Store at -20°C or below Aliquot->Store Thaw Thaw Single Aliquot (on ice, in dark) Store->Thaw Prepare_Dilution Prepare Working Dilution (Glass/Teflonware only) Thaw->Prepare_Dilution Use_Immediately Use Immediately Prepare_Dilution->Use_Immediately Discard Discard Unused Portion Use_Immediately->Discard

Caption: A workflow for handling unsaturated fatty acids.

By adhering to these guidelines, researchers can significantly reduce the risk of sample degradation, leading to more reliable and reproducible experimental results.

References

  • The Role of Oxygen in Lipid Oxidation Reactions - Annual Reviews. (2015, February 2). Annual Reviews.
  • Storage and Handling of Lipids - Fatty Acid & Lipids / Alfa Chemistry. Alfa Chemistry.
  • Storage and handling of lipids - Avanti Research. Avanti Polar Lipids.
  • A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC. (2020, May 3).
  • Natural antioxidants enhance the oxidation stability of blended oils enriched in unsaturated fatty acids - PubMed. (2024, March 30).
  • Storage & Handling of Lipids - Stratech.
  • Effects of dietary ω-3 Polyunsaturated Fatty Acids (n-3 PUFA) in light sensitivity of retinas of mice models to prevent retinal damage - UTHSC Digital Commons. (2022, August 4). University of Tennessee Health Science Center.
  • A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the. (2020, May 3). SpringerLink.
  • Polyunsaturated Fat: Definition, Foods, Benefits and Risks - Healthline. (2023, July 12). Healthline.
  • Oxidation Decomposition of Unsaturated Fatty Acids by Singlet Oxygen in Phospholipid Bilayer Membranes - J-Stage. J-Stage.
  • How To Stabilize ω-3 Polyunsaturated Fatty Acids (PUFAs) in an Animal Feeding Study?-Effects of the Temperature, Oxygen Level, and Antioxidant on Oxidative Stability of ω-3 PUFAs in a Mouse Diet - PubMed. (2020, November 18).
  • Technical Support Center: Resolving Co-elution of Fatty Acid Isomers in HPLC - Benchchem. Benchchem.
  • Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing - Frontiers. (2022, June 2). Frontiers.
  • Polyunsaturated Lipids in the Light-Exposed and Prooxidant Retinal Environment - MDPI. (2023, March 2). MDPI.
  • Understanding the Impact of Polyunsaturated Fatty Acids on Age-Related Macular Degeneration: A Review - MDPI. (2024, April 7). MDPI.
  • (PDF) Chemical stabilization of fats rich in long chain polyunsaturated fatty acids by antioxidants addition - ResearchGate. (2025, September 26).
  • Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed M
  • Which solvent is best for dissolving fatty acids (like oleic and stearic) and triglyceride? (2018, August 10).
  • Stabilization of Fish Oil with Naturally Sourced Antioxidants - Kalsec. Kalsec.
  • Low Temperature Affects Fatty Acids Profiling and Key Synthesis Genes Expression Patterns in Zanthoxylum bungeanum Maxim - PMC. (2022, February 19).
  • The Eye, Oxidative Damage and Polyunsaturated Fatty Acids - PMC - NIH.
  • Hypoxia Induces Saturated Fatty Acids Accumulation and Reduces Unsaturated Fatty Acids Independently of Reverse Tricarboxylic Acid Cycle in L6 Myotubes - Frontiers. (2022, March 10). Frontiers.
  • Crude Fat Methods – Considerations | AAFCO.
  • Effects of Oxygen Tension for Membrane Lipidome Remodeling of Cockayne Syndrome Cell Models - PMC. (2022, April 10).
  • effects of fatty acids on oxidation stability and low temperature fluidity of biodiesel - GCIRC. GCIRC.
  • Fatty acid alterations in oils and fats during heating and frying* - Open Agrar. (2014, May 7). Open Agrar.
  • Influence of oxygen on the biosynthesis of polyunsaturated f
  • The Effect of Temperature on the Safety of Oils and F
  • Antioxidant Mechanisms in Lipid Oxidation Prevention - Allan Chemical Corporation. (2025, November 12).
  • Storage of Fats & Oils within the Kitchen - Nutri Vive - Nutrition Consultancy. (2018, February 9). Nutri Vive.
  • Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids. The American Journal of Clinical Nutrition.
  • Definition of Lipid Peroxidation and How it can be managed - YouTube. (2024, October 23). YouTube.
  • Which solvent is best for dissolving long chain fatty acids? - ResearchGate. (2015, May 2).
  • Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum. (2016, March 7).
  • Impact of dietary fatty acids on retinal physiology: focus on saturated fatty acid intake in a low-fat diet | IOVS.
  • Lipid Peroxidation and Antioxidant Protection - MDPI. (2023, August 24). MDPI.
  • Lipid Peroxides | Rupa Health. Rupa Health.
  • Effects of temperature and storage time on the quality of alimentary animal fats. (2025, August 6).
  • Storage of Oils and Fats - The Prepared Pantry Blog. (2020, May 11). The Prepared Pantry.
  • What are the disadvantages of unsaturated f
  • Challenges of Utilizing Healthy Fats in Foods - PMC. (2015, May 7).
  • Choice of solvent extraction technique affects fatty acid composition of pistachio (Pistacia vera L.) oil - PMC.
  • FATS AND OILS: Many Challenges Faced by Industry, Consumers - Soy Connection. Soy Connection.
  • FATTY ACID PROFILE TESTING: INTERPRETING RESULTS. Eastern Lab Services.
  • Solvent solutions: comparing extraction methods for edible oils and proteins in a changing regulatory landscape. Part 5: Impacts on the oil quality | OCL - Oilseeds and fats, Crops and Lipids. (2025, January 6).
  • The Essential Guide to Fatty Acid Analysis - Eurofins USA. (2024, January 19). Eurofins.
  • Healthy vs unhealthy fats: The differences between saturated and unsaturated f
  • Common mistakes about fatty acids identification by gas-liquid chromatography | Request PDF - ResearchGate. (2025, August 6). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz57ztZ9yWW0a1oMY1zCdDwLiGgxnPmxtDPPgt4ktsp4HH6nBF5XT3AYr7lpZIxVV4VffFpnpC9FcyPS9f1ZSjGyRSrdk0KnGVZmVPdMBhs1Corw41r7TPQGHcyN_mFgcMjIt6411EGU7O3aVi3YMb5ofc9uE64hIlxp7g8i6d9t5gFWBH60eQE7siWWOlwOm7pZmIqfAyo3KDf4edOXR9n0h8iBGQAUuTjLfl7B4wZR3xmuVxpgIYjniD]([Link]

Sources

Validation & Comparative

Strategic Evaluation: 3,4,4-Trimethylpent-2-enoic Acid vs. Conventional Branched-Chain Fatty Acids in Drug Discovery

[1]

Executive Summary

This technical guide evaluates This compound (3,4,4-TPA) , a sterically congested ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Valproic Acid (VPA)Phytanic Acid2-propylpent-2-enoic acid (2-ene-VPA)

For drug development professionals, 3,4,4-TPA represents a critical scaffold for metabolic stability .[1] Unlike VPA, which undergoes rapid hepatic metabolism leading to hepatotoxic intermediates (e.g., 4-ene-VPA), the quaternary carbon architecture of 3,4,4-TPA offers a "metabolic blockade" strategy.[1] This guide analyzes its physicochemical profile, predicted pharmacokinetics, and safety advantages, supported by experimental protocols for validation.[1]

Chemical Architecture & Physicochemical Profile

The primary differentiator of 3,4,4-TPA is its steric bulk proximal to the carboxylate pharmacophore.[1] Unlike the flexible alkyl chains of VPA, 3,4,4-TPA features a rigid, conjugated system with a tert-butyl group at the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


Structural Comparison Table
FeatureThis compound Valproic Acid (VPA) 2-Propylpent-2-enoic Acid (2-ene-VPA) Phytanic Acid
Structure



3,7,11,15-Tetramethyl-hexadecanoic acid
Formula C

H

O

C

H

O

C

H

O

C

H

O

MW ( g/mol ) 142.20144.21142.20312.53
LogP (Predicted) ~2.8 - 3.12.75~2.9> 8.0
pKa ~4.84.8~4.6~4.7
Key Feature Quaternary Carbon (C4) +

-Methyl
Secondary Carbon (C2)

-Propyl + Double Bond
Multiple Methyl Branches
Metabolic Risk Low (Blockade of

-oxidation)
High (CYP2C9/

-oxidation)
Moderate (CYP mediated)Requires

-oxidation

Expert Insight: The quaternary carbon at C4 in 3,4,4-TPA is the critical design element.[1] In standard fatty acid metabolism, ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">



Pharmacodynamics: Mechanism & Selectivity

In the context of neurological and metabolic drug discovery (e.g., epilepsy, HDAC inhibition), BCFAs function by mimicking endogenous fatty acids or binding to nuclear receptors (PPARs).[1]

Comparative Efficacy Potential
  • HDAC Inhibition: VPA is a weak Histone Deacetylase (HDAC) inhibitor.[1] The rigid structure of 3,4,4-TPA may offer higher specificity for HDAC isoforms by fitting into the hydrophobic pocket with restricted conformational entropy.[1]

  • Teratogenicity (Safety): VPA is teratogenic, largely due to its metabolite (E)-2-propyl-2-pentenoic acid (2-ene-VPA) and subsequent reactive intermediates.[1] While 2-ene-VPA itself is less teratogenic than VPA, 3,4,4-TPA's steric bulk prevents the formation of epoxide intermediates, suggesting a superior safety profile .[1]

Experimental Protocol: HDAC Inhibition Assay

To validate the potency of 3,4,4-TPA vs. VPA.

  • Reagents: Recombinant HDAC1/2 enzymes, Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), 3,4,4-TPA (test), VPA (reference), Trichostatin A (positive control).

  • Preparation: Dissolve 3,4,4-TPA in DMSO (stock 10 mM). Prepare serial dilutions (0.1

    
    M to 1 mM).
    
  • Incubation: Mix 10

    
    L enzyme solution + 10 
    
    
    L compound in 96-well black plate. Incubate 30 min at 37°C.
  • Reaction: Add 20

    
    L substrate solution. Incubate 30 min.
    
  • Termination: Add 10

    
    L developer solution (trypsin/TSA) to release fluorophore.
    
  • Readout: Measure fluorescence (Ex 360 nm / Em 460 nm).

  • Analysis: Calculate IC

    
     using non-linear regression (GraphPad Prism).
    
Pharmacokinetics: Metabolic Stability & Pathway Blockade[1]

The major failure mode for BCFA drugs is rapid metabolism and hepatotoxicity.[1] VPA induces microvesicular steatosis via inhibition of mitochondrial ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Metabolic Pathway Analysis
  • VPA: Undergoes glucuronidation, mitochondrial ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -oxidation, and CYP-mediated 
    
    
    -oxidation (toxic pathway).
  • 3,4,4-TPA: The tert-butyl group acts as a "metabolic wall."[1]

    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -Oxidation:  Blocked. The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
      
      
      
      -carbon is part of a double bond, and the
      
      
      -carbon (C4) is quaternary, preventing the formation of the required
      
      
      -ketoacyl-CoA intermediate.
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -Oxidation:  The terminal methyls on the tert-butyl group are sterically hindered, reducing CYP450 access compared to the straight propyl chains of VPA.
      

MetabolicPathwaysVPAValproic Acid (VPA)VPA_CoAVPA-CoAVPA->VPA_CoABetaOxMitochondrial Beta-OxidationVPA_CoA->BetaOxRapidToxicMet4-ene-VPA (Hepatotoxic)BetaOx->ToxicMetDesaturationTPAThis compoundTPA_CoATPA-CoATPA->TPA_CoABlockMetabolic Blockade(Quaternary C4)TPA_CoA->BlockSteric HindranceExcretionGlucuronidation / ExcretionBlock->ExcretionShunt Pathway

Figure 1: Comparative Metabolic Fate. VPA enters ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

1
Toxicity Profile: Michael Acceptor Reactivity

3,4,4-TPA contains an ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

steric shielding1
  • Hypothesis: The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -methyl and 
    
    
    -tert-butyl groups create a "steric umbrella" that prevents nucleophilic attack by glutathione (GSH) at the
    
    
    -carbon.
  • Comparison: Unlike unhindered acrylates (high toxicity), 3,4,4-TPA behaves more like a saturated fatty acid in terms of covalent binding potential.[1]

Experimental Protocol: GSH Trapping Assay

To assess covalent binding risk.[1]

  • Incubation: Incubate 3,4,4-TPA (10

    
    M) with Glutathione (GSH, 1 mM) in phosphate buffer (pH 7.4) at 37°C for 24 hours.
    
  • Control: Use Ethacrynic acid (strong Michael acceptor) as a positive control.[1]

  • Analysis: Analyze aliquots at 0, 1, 4, and 24h using LC-MS/MS.

  • Detection: Monitor for the formation of [M + GSH + H]

    
     adducts.
    
  • Result Interpretation:

    • High Adduct Formation:[1] High toxicity risk (reactive electrophile).[1]

    • No Adduct: Sterically protected (safe profile).[1] Expected result for 3,4,4-TPA.

Synthesis & Sourcing

For researchers requiring this compound for assays:

  • CAS Registry: 21797-56-8 or 99799-04-9 (Isomer specific).[1]

  • Synthesis Logic: Can be synthesized via the Horner-Wadsworth-Emmons reaction of pinacolone (3,3-dimethyl-2-butanone) with triethyl phosphonoacetate, followed by hydrolysis.[1]

  • Commercial Availability: Available as a building block from specialized reagent suppliers (e.g., BLDPharm, Sigma-Aldrich Custom).[1]

References
  • PubChem. (2025).[1] Compound Summary: 2,3,4-Trimethylpent-4-enoic acid (Isomer comparison).[1] National Library of Medicine.[1] Link

  • Bialer, M. (2012).[1] Chemical properties of Valproic Acid and its derivatives: Impact on mechanism of action and safety.[1]Epilepsia.[1] Link

  • Nau, H., et al. (1991).[1] Valproic acid-induced neural tube defects in mouse and human: aspects of chirality, alternative drug development, pharmacokinetics and metabolism.[1]Pharmacology & Toxicology.[1] Link

  • BLDPharm. (2025).[1] Product Analysis: (E)-3,4,4-Trimethylpent-2-enoic acid.[1][2][3][4][5][6]Link[1]

  • NIST Chemistry WebBook. (2025).[1] Mass Spectrum and Properties of Trimethylpentenoic Acid Isomers.Link[1]

A Comparative Guide to the (E) and (Z) Isomers of 3,4,4-Trimethylpent-2-enoic Acid: Synthesis, Characterization, and Properties

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Geometric Isomerism in Chemical and Biological Systems

This guide serves to bridge that gap. We will provide a robust framework for the synthesis, separation, and characterization of its (E) and (Z) isomers. By leveraging established chemical principles and data from analogous systems, we offer predictive insights and detailed experimental protocols designed for researchers in drug discovery and chemical development. Understanding the nuanced differences between these isomers is crucial, as such variations can profoundly impact a molecule's interaction with biological targets, its metabolic fate, and its overall efficacy and safety profile.

Part 1: Stereoselective Synthesis and Isomer Separation

The synthesis of α,β-unsaturated carboxylic acids like 3,4,4-trimethylpent-2-enoic acid often yields a mixture of geometric isomers. A classic and reliable method for this transformation is the Reformatsky Reaction , followed by dehydration and hydrolysis.[1][2][3] This approach is advantageous as the organozinc intermediate is less reactive than corresponding Grignard or organolithium reagents, preventing unwanted side reactions with the ester functionality.[2][3]

The logical pathway involves reacting an α-halo ester with a ketone in the presence of zinc metal to form a β-hydroxy ester, which is subsequently dehydrated to create the target carbon-carbon double bond.

Synthesis_Workflow A Starting Materials: Pinacolone & Ethyl Bromoacetate B Reformatsky Reaction (Activated Zn, THF) A->B Step 1 C Intermediate: Ethyl 3-hydroxy-4,4-dimethyl-3- (tert-butyl)pentanoate B->C D Acid-Catalyzed Dehydration C->D Step 2 E Product Mixture: (E)- and (Z)-ethyl 3,4,4-trimethylpent-2-enoate D->E F Saponification (NaOH, H₂O/EtOH) E->F Step 3 G Acid Mixture: (E)- and (Z)-3,4,4- trimethylpent-2-enoic acid F->G H Separation: Silica Gel Column Chromatography G->H Step 4 I Isolated (E)-Isomer H->I Higher Rf J Isolated (Z)-Isomer H->J Lower Rf

Caption: Proposed workflow for the synthesis and separation of this compound isomers.

Experimental Protocol: Synthesis via Reformatsky Reaction

Objective: To synthesize a mixture of (E)- and (Z)-3,4,4-trimethylpent-2-enoic acid.

Step 1: Formation of the β-Hydroxy Ester

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add activated zinc dust (1.2 eq).

  • Add anhydrous tetrahydrofuran (THF) to the flask.

  • In a separate, dry dropping funnel, prepare a solution of pinacolone (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous THF.

  • Add a small portion of the pinacolone/bromoacetate solution to the zinc suspension and warm gently to initiate the reaction. An exothermic reaction should be observed.

  • Add the remaining solution dropwise, maintaining a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-3 hours until the zinc is consumed.

  • Cool the reaction to 0 °C and quench by slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 3-hydroxy-4,4-dimethyl-3-(tert-butyl)pentanoate.

Step 2: Dehydration to α,β-Unsaturated Esters

  • Dissolve the crude β-hydroxy ester from Step 1 in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture, collecting the water that forms.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude mixture of (E)- and (Z)-ethyl 3,4,4-trimethylpent-2-enoate.

Step 3: Saponification to Carboxylic Acids

  • Dissolve the crude ester mixture in a 1:1 mixture of ethanol and water.

  • Add sodium hydroxide (2.0 eq) and stir the mixture at reflux for 4-6 hours.

  • Cool the reaction, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH ~2 with cold 2M HCl.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude mixture of (E)- and (Z)-3,4,4-trimethylpent-2-enoic acid.

Step 4: Isomer Separation

  • The crude acid mixture can be separated using silica gel column chromatography.

  • A solvent system of hexanes and ethyl acetate with a small amount of acetic acid (e.g., 90:10:0.1 Hexanes:EtOAc:AcOH) is a good starting point.

  • The less polar (E)-isomer is expected to elute first, followed by the more polar (Z)-isomer.

  • Combine fractions based on TLC analysis to obtain the pure, isolated isomers.

Part 2: Comparative Analysis of Isomer Properties

The geometric constraints of the double bond lead to distinct spatial arrangements and, consequently, different physical and spectroscopic properties.

Isomer_Comparison cluster_E (E)-Isomer (trans) cluster_Z (Z)-Isomer (cis) E_isomer Z_isomer E_label More linear, symmetrical Higher Melting Point (predicted) Lower Polarity Z_label Less symmetrical, bent Lower Melting Point (predicted) Higher Polarity

Caption: Structural differences between (E) and (Z) isomers influencing their physical properties.

Predicted Physicochemical Properties

The trans arrangement of the larger substituents in the (E)-isomer results in a more symmetrical, linear shape. This allows for more efficient packing into a crystal lattice, which is predicted to result in a higher melting point compared to the less symmetrical (Z)-isomer.[4][5][6] This is a well-established trend, famously observed in the case of fumaric acid (trans) and maleic acid (cis).[5][6]

Property(E)-3,4,4-trimethylpent-2-enoic acid(Z)-3,4,4-trimethylpent-2-enoic acidRationale
Melting Point Higher (Predicted)Lower (Predicted)The more symmetrical (E)-isomer allows for more efficient crystal lattice packing.[5]
Boiling Point Lower (Predicted)Higher (Predicted)The (Z)-isomer may have a larger net dipole moment, leading to stronger intermolecular forces.[4]
Solubility Lower in polar solvents (Predicted)Higher in polar solvents (Predicted)The higher polarity of the (Z)-isomer should enhance its solubility in polar solvents.[5]
Chromatographic Rf Higher (Less Polar)Lower (More Polar)The less polar (E)-isomer will interact less strongly with a polar stationary phase like silica gel.
Comparative Spectroscopic Analysis

Spectroscopy, particularly ¹H NMR, is the most powerful tool for unambiguously differentiating the (E) and (Z) isomers.

¹H NMR Spectroscopy The key diagnostic signal is the vinylic proton at the C2 position (=CH-COOH).

  • (Z)-Isomer: The vinylic proton is cis to the bulky tert-butyl group at C4. This spatial proximity can lead to through-space deshielding effects, causing its signal to appear at a different chemical shift compared to the (E)-isomer.

  • (E)-Isomer: The vinylic proton is trans to the tert-butyl group.

While precise values require experimental data, the chemical shifts of protons on a double bond are highly sensitive to the stereochemistry of their substituents.[7][8][9]

¹³C NMR Spectroscopy The chemical shifts of the olefinic carbons (C2 and C3) and the carbonyl carbon (C1) are expected to differ slightly between the isomers due to stereoelectronic effects. The β-carbon (C3) of α,β-unsaturated carbonyl systems is typically deshielded (downfield) due to resonance.[10]

Infrared (IR) Spectroscopy

  • C=O Stretch: Both isomers will show a strong carbonyl stretch. Due to conjugation with the C=C bond, this will appear at a lower frequency (typically 1680-1700 cm⁻¹) than a saturated carboxylic acid.

  • C=C Stretch: The C=C stretching frequency will appear around 1630-1650 cm⁻¹. This peak may be weaker in the more symmetrical (E)-isomer.

  • O-H Stretch: A broad O-H stretch characteristic of a carboxylic acid dimer will be present from ~2500-3300 cm⁻¹.

Spectroscopic FeaturePredicted Observation for (E)-IsomerPredicted Observation for (Z)-Isomer
¹H NMR (Vinylic-H) Distinct chemical shiftDifferent chemical shift from (E)
¹H NMR (Allylic-CH₃) Distinct chemical shiftDifferent chemical shift from (E)
¹³C NMR (C=C, C=O) Distinct set of signalsSlightly different shifts from (E)
IR (C=C Stretch) ~1640 cm⁻¹, potentially weak~1640 cm⁻¹, stronger intensity

Part 3: Implications for Drug Development and Research

The α,β-unsaturated carbonyl motif is a well-known "Michael acceptor," making it susceptible to nucleophilic attack by biological thiols, such as cysteine residues in proteins.[11][12][13] This reactivity is the basis for the mechanism of action of many covalent inhibitor drugs.

The stereochemistry of the double bond can drastically alter this reactivity and the molecule's overall shape, which in turn affects its biological profile:

  • Receptor Binding: The precise geometry of a molecule dictates its ability to fit into a protein's binding pocket. A change from an (E) to a (Z) configuration can completely abolish or significantly alter binding affinity.

  • Covalent Reactivity: The accessibility of the β-carbon to a nucleophilic residue on a target protein can be highly dependent on the isomer. Steric hindrance from nearby groups in one isomer might prevent a reaction that is favorable in the other.

  • Metabolism and Pharmacokinetics: Isomers can be metabolized at different rates by enzymes, leading to different half-lives and exposure profiles. For example, acyl glucuronidation of α,β-unsaturated carboxylic acids has been shown to be a potential bioactivation pathway, and the efficiency of this process could be isomer-dependent.[14]

Conclusion

While specific experimental data for the isomers of this compound are not prevalent, a robust analysis based on foundational principles of organic chemistry allows for a clear predictive comparison. The proposed synthetic route via the Reformatsky reaction provides a reliable method for accessing these compounds, and standard chromatographic techniques should prove effective for their separation. The key differentiators are found in their physical properties, particularly melting point, and their spectroscopic signatures, with ¹H NMR serving as the definitive tool for structural assignment. For scientists in drug development, the imperative is clear: the synthesis and isolation of pure geometric isomers are critical first steps in elucidating the true biological activity and potential of any new chemical entity containing this scaffold.

References

  • MDPI. (2022). Palladium-Catalyzed Cross-Coupling Reactions of Borylated Alkenes for the Stereoselective Synthesis of Tetrasubstituted Double Bond. Available at: [Link]

  • PubMed. (2025). Stereoselective Synthesis of Tetrasubstituted Alkenes from 1,2-Diketones via Oxyphosphonium Salts-Engaged Suzuki-Miyaura Coupling. Available at: [Link]

  • UCL Discovery. and Stereoselective Synthesis of Tetrasubstituted Alkenes via Ruthenium(II)-Catalyzed C–H Alkenylation. Available at: [Link]

  • Chemical Communications (RSC Publishing). Recent advances in the stereoselective synthesis of acyclic all-carbon tetrasubstituted alkenes. Available at: [Link]

  • Chemical Science (RSC Publishing). Catalytic stereoselective synthesis of all-carbon tetra-substituted alkenes via Z-selective alkyne difunctionalization. Available at: [Link]

  • PSIBERG. (2023). Reformatsky Reaction: Mechanism, Variations & Applications. Available at: [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2023). Reformatsky Reaction. Available at: [Link]

  • Wikipedia. Reformatsky reaction. Available at: [Link]

  • ACS Publications. (2013). Lipid Geometrical Isomerism: From Chemistry to Biology and Diagnostics. Available at: [Link]

  • Chemistry of Food and Cooking. Saturated and Unsaturated Fatty Acids. Available at: [Link]

  • Science.gov. alpha beta-unsaturated carbonyl: Topics by Science.gov. Available at: [Link]

  • PubMed. (2020). Bioactivation of α, β-Unsaturated Carboxylic Acids Through Acyl Glucuronidation. Available at: [Link]

  • YouTube. (2014). 20.6.4 Explain the difference in the physical and chemical properties of geometrical isomers. Available at: [Link]

  • CUTM Courseware. Determination of configuration of geometrical isomers. Available at: [Link]

  • ResearchGate. Chemical reactivity and biological activity of chalcones and other α,β-unsaturated carbonyl compounds. Available at: [Link]

  • Cambridge University Press. Reformatsky Reaction. Available at: [Link]

  • PubMed. (2021). Synthesis and cytotoxicity evaluation of alpha beta unsaturated carboxylic acids of thiophene analogs by using polymer supported microwave-assisted method. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Physical properties of geometric isomers. Available at: [Link]

  • Spectroscopy Asia. The prediction of 1H NMR chemical shifts in organic compounds. Available at: [Link]

  • Magritek. Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Available at: [Link]

  • Pearson. 1H NMR:E/Z Diastereoisomerism: Videos & Practice Problems. Available at: [Link]

  • ResearchGate. (2025). O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX: the Influence of Group X on the δ(O) Value of the Carbonyl Oxygen and on the Shielding Effect of Group R. Available at: [Link]

  • MDPI. (1999). 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX: the Influence of Group X on the δ(17O) Value of the Carbonyl Oxygen and on the Shielding Effect of Group R. Available at: [Link]

  • YouTube. (2022). distinguishing isomers by 1H NMR spectroscopy. Available at: [Link]

  • ACS Omega. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Available at: [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

  • Wikipedia. α,β-Unsaturated carbonyl compound. Available at: [Link]

Sources

Biological Activity Profile of 3,4,4-Trimethylpent-2-enoic Acid: A Comparative Structural Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive analysis of the biological activity profile of 3,4,4-trimethylpent-2-enoic acid , evaluating its potential pharmacological properties through structural homology with established bioactive compounds. Given the limited direct clinical data for this specific molecule, this analysis leverages rigorous Structure-Activity Relationship (SAR) principles, comparing it to well-characterized analogues such as Valproic Acid (VPA), 2-ene-VPA, and Retinoids.

Executive Summary

This compound (CAS 99799-04-9) is a branched-chain


-unsaturated carboxylic acid. Structurally, it features a vinylogous carboxylic acid moiety with significant steric bulk at the 

-position due to a tert-butyl group. This unique architecture positions it as a potent analogue in two major pharmacological classes: Branched-Chain Fatty Acids (BCFAs) (e.g., Valproic Acid) and Acyclic Retinoids .

Its biological activity is predicted to center on three mechanisms:

  • Anticonvulsant Activity: Via modulation of GABAergic transmission, similar to Valproic Acid (VPA).

  • Teratogenicity & Toxicity: Potential for carnitine depletion due to the quaternary carbon blocking

    
    -oxidation.
    
  • Retinoid X Receptor (RXR) Modulation: As a structural fragment of acyclic retinoids, potentially influencing nuclear receptor signaling.

Structural & Mechanistic Analysis

Chemical Architecture

The molecule consists of a pent-2-enoic acid backbone with a methyl group at C3 and a tert-butyl group at C3 (effectively a 3-methyl-4,4-dimethyl substitution pattern).

  • 
    -Unsaturation:  The C2=C3 double bond makes the carbonyl carbon a Michael acceptor, potentially reacting with nucleophilic cysteine residues in proteins.
    
  • Steric Bulk (Tert-Butyl Group): The quaternary carbon at C4 (part of the tert-butyl system) provides resistance to metabolic breakdown via

    
    -oxidation, a key feature in prolonging the half-life of VPA analogues.
    
Comparative Pharmacophore Analysis

The following table contrasts this compound with its primary structural analogues.

FeatureThis compound Valproic Acid (VPA) 2-ene-VPA (2-Propylpent-2-enoic Acid) All-trans-Retinoic Acid (ATRA)
Core Structure Branched

-unsaturated acid
Branched saturated acidBranched

-unsaturated acid
Polyene acid
Primary Target GABA Transaminase (Predicted)GABA Transaminase, Na+ ChannelsGABA Transaminase (Active Metabolite)RAR/RXR Nuclear Receptors
Metabolic Stability High (Quaternary C blocks

-oxidation)
Moderate ( undergoes

-oxidation)
High (Active metabolite)Low (Rapid CYP26 metabolism)
Toxicity Risk Carnitine Depletion (Pivalate-like)Hepatotoxicity (4-ene-VPA)Lower Teratogenicity than VPATeratogenicity
Key Application Anticonvulsant / Chemical ProbeAntiepileptic / Mood StabilizerAntiepileptic (Investigational)Oncology / Dermatology

Predicted Biological Pathways

Anticonvulsant Mechanism (GABAergic Modulation)

Like VPA, this compound is hypothesized to increase cerebral GABA levels. The mechanism likely involves the inhibition of GABA Transaminase (GABA-T) or Succinic Semialdehyde Dehydrogenase (SSADH) . The


-unsaturated motif is critical here; in 2-ene-VPA, this double bond enhances potency compared to the saturated parent compound.
Metabolic Toxicity: The Carnitine Depletion Pathway

A critical safety consideration is the presence of the tert-butyl group (pivalate moiety). Compounds with pivalate groups (like pivalic acid) are known to sequester free carnitine, forming pivaloylcarnitine, which is excreted in urine. This leads to systemic carnitine deficiency, impairing fatty acid metabolism in mitochondria.

Diagram: Predicted Metabolic Interference & Toxicity Pathway

G Compound This compound AcylCoA Acyl-CoA Thioester Compound->AcylCoA Activation by Acyl-CoA Synthase CoA Coenzyme A (CoA) CoA->AcylCoA AcylCarnitine Acyl-Carnitine Ester AcylCoA->AcylCarnitine Carnitine Acyltransferase BetaOx Beta-Oxidation AcylCoA->BetaOx Normal Pathway Carnitine L-Carnitine Carnitine->AcylCarnitine Excretion Urinary Excretion AcylCarnitine->Excretion Renal Clearance Depletion Systemic Carnitine Depletion Excretion->Depletion Chronic Exposure Block Blocked by Quaternary C BetaOx->Block

Caption: Pathway illustrating the mechanism of carnitine depletion. The quaternary carbon prevents beta-oxidation, forcing the molecule into the carnitine excretion pathway, potentially causing secondary metabolic toxicity.

Experimental Protocols for Validation

To empirically validate the biological activity of this compound, the following standardized protocols are recommended.

In Vitro GABA Transaminase Inhibition Assay

Objective: Determine if the compound inhibits GABA degradation, a proxy for anticonvulsant activity.

  • Enzyme Preparation: Isolate GABA-T from porcine brain homogenate or use recombinant human GABA-T.

  • Reaction Mixture: Prepare 100 mM Potassium Phosphate buffer (pH 8.0) containing:

    • 3 mM GABA

    • 2 mM

      
      -Ketoglutarate
      
    • 1 mM NAD+

    • Test Compound (0.1 - 1000

      
      M)
      
  • Incubation: Incubate at 37°C for 30 minutes.

  • Detection: Measure the formation of NADH spectrophotometrically at 340 nm.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC

    
    .
    
    • Control: Valproic Acid (Standard IC

      
       ~ 20-50 mM).
      
Carnitine Depletion Risk Assessment (In Vivo)

Objective: Assess the potential for pivalate-like carnitine depletion.

  • Subject: Male Wistar rats (n=6 per group).

  • Dosing: Administer test compound orally (100 mg/kg/day) for 7 days.

    • Positive Control: Pivalic Acid (known depleter).

    • Negative Control: Vehicle (Saline/Tween 80).

  • Sampling: Collect 24-hour urine samples on Day 7.

  • Quantification: Measure Free Carnitine and Acylcarnitine levels using LC-MS/MS.

  • Endpoint: A significant increase in urinary acylcarnitine with a decrease in plasma free carnitine indicates toxicity.

PPAR Transactivation Assay

Objective: Determine if the branched structure activates Peroxisome Proliferator-Activated Receptor alpha (PPAR


), similar to other branched fatty acids.
  • Cell Line: HEK293 cells transiently transfected with:

    • Human PPAR

      
       expression vector.
      
    • PPRE-Luciferase reporter plasmid.

  • Treatment: Treat cells with compound (1-100

    
    M) for 24 hours.
    
  • Readout: Measure Luciferase activity using a luminometer.

  • Result: Fold-induction relative to vehicle control.

    • Positive Control: Fenofibrate or Wy-14643.

References

  • Nau, H., et al. (1991). Valproic acid-induced neural tube defects in mouse and human: aspects of chirality, alternative drug development, pharmacokinetics and pharmacodynamics. Pharmacology & Toxicology.
  • Löscher, W. (2002). Basic pharmacology of valproate: a review after 35 years of clinical use for the treatment of epilepsy. CNS Drugs. Link

  • Brass, E. P. (2002). Pivalate-generating prodrugs and carnitine homeostasis in man. Pharmacological Reviews. Link

  • Palin, K., et al. (1998). The effect of 2-ene valproate on the GABAergic system. Neuropharmacology.
  • PubChem Compound Summary. (2024). This compound (CID 11040719). National Center for Biotechnology Information. Link

Validating the structure of synthetic 3,4,4-trimethylpent-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Validation of Synthetic 3,4,4-Trimethylpent-2-enoic Acid: A Comparative Analytical Guide

Executive Summary & Core Directive

The synthesis of This compound (Structure:


) presents a unique stereochemical challenge due to the extreme steric bulk of the tert-butyl group adjacent to the 

-methyl substituent. While the connectivity is straightforward, validating the geometric isomerism (

vs.

) is critical for downstream applications in terpenoid synthesis or pharmacophore development.

This guide objectively compares analytical methodologies for validating this structure. Unlike standard aliphatic acids, the steric crowding in this molecule renders simple 1D NMR insufficient for definitive assignment. We propose a Self-Validating System relying on Nuclear Overhauser Effect Spectroscopy (NOESY) as the gold standard, superior to standard chemical shift analysis.

The Structural Challenge: Isomerism

The molecule contains a tri-substituted alkene.[1][2][3][4][5] The Cahn-Ingold-Prelog (CIP) priorities for the substituents are:

  • C2 Position:

    
     (Priority 1) vs. 
    
    
    
    (Priority 2).
  • C3 Position:

    
     (tert-butyl, Priority 1) vs. 
    
    
    
    (Methyl, Priority 2).

The Isomers:

  • (

    
    )-Isomer (Entgegen):  The high-priority groups (
    
    
    
    and tert-butyl) are on opposite sides. This places the vinylic proton cis to the tert-butyl group. Thermodynamically favored due to reduced steric clash between the carbonyl and tert-butyl groups.
  • (

    
    )-Isomer (Zusammen):  The high-priority groups are on the same  side.[1] This places the vinylic proton cis to the methyl group. Highly disfavored due to massive 
    
    
    
    strain.

Comparative Analysis of Validation Methods

The following table compares the efficacy of different analytical techniques for resolving the specific structural features of this compound.

FeatureMethod A: 1D

H NMR
Method B: 2D NOESY Method C: Single Crystal XRD Method D: HRMS
Connectivity HighHighHighLow (Formula only)

Geometry
Low (Ambiguous shifts)Definitive (Spatial) Definitive (Absolute)None
Sample State SolutionSolutionSolid (Crystal required)Solution/Gas
Throughput High (<5 mins)Medium (20-60 mins)Low (Days/Weeks)High
Cost/Resource LowLowHighMedium
Verdict Screening Tool Validation Standard Ultimate Reference Purity Check

Detailed Validation Protocols

Protocol A: Synthesis & Purification (Context)

Note: This guide focuses on validation, but the synthetic route dictates the impurity profile.

  • Reaction: Horner-Wadsworth-Emmons (HWE) reaction using triethyl 2-phosphonoacetate and pinacolone (3,3-dimethyl-2-butanone).

    • Insight: HWE typically favors the

      
      -isomer.
      
  • Workup: Acidify to pH 2, extract with EtOAc.

  • Purification: Recrystallization from Hexane/EtOAc (9:1). The

    
    -isomer crystallizes more readily due to better packing; the 
    
    
    
    -isomer (if formed) often remains in the mother liquor.
Protocol B: The Self-Validating NMR System

To definitively assign the structure, you must prove the spatial proximity of the vinylic proton to the tert-butyl group.

Instrument Parameters:

  • Field Strength:

    
     400 MHz (Essential to resolve the allylic methyl from impurities).
    
  • Solvent:

    
     (Standard) or 
    
    
    
    (Benzene-d6 typically induces larger shift separation in crowded alkenes).
  • Relaxation Delay (D1): Set to

    
     5 seconds. The quaternary carbons and isolated protons in the tert-butyl group have long 
    
    
    
    relaxation times. Short delays will distort integration ratios.

Step-by-Step Logic:

  • Acquire 1D

    
    H NMR: 
    
    • Identify the Vinyl Proton (H2): Singlet (or fine quartet)

      
       5.7 - 6.0 ppm.
      
    • Identify the Allylic Methyl: Singlet

      
       1.9 - 2.2 ppm.
      
    • Identify the tert-Butyl: Strong Singlet (9H)

      
       1.1 - 1.2 ppm.
      
  • Acquire 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Mixing Time: 500 ms.

    • Focus: Look for cross-peaks (off-diagonal spots) intersecting the Vinyl Proton chemical shift.

  • Interpretation (The Decision Tree):

    • Scenario 1 (E-Isomer): Strong NOE correlation between Vinyl-H and tert-Butyl . Weak/No correlation between Vinyl-H and Methyl.

    • Scenario 2 (Z-Isomer): Strong NOE correlation between Vinyl-H and Allylic Methyl . Weak/No correlation between Vinyl-H and tert-Butyl.

Visualization of Logic & Workflow

The following diagrams illustrate the decision logic and the experimental workflow.

Figure 1: Stereochemical Assignment Logic

This flowchart demonstrates the "Self-Validating" logic using NOE data.

IsomerLogic Start Isolate Product (this compound) NMR Acquire 1H NMR & NOESY (Focus: Vinyl Proton @ ~5.8 ppm) Start->NMR Decision Analyze NOE Cross-Peaks (Vinyl-H interactions) NMR->Decision ResultE Strong NOE: Vinyl-H <-> t-Butyl (E-Isomer Confirmed) Decision->ResultE Signal Detected ResultZ Strong NOE: Vinyl-H <-> Methyl (Z-Isomer Confirmed) Decision->ResultZ Signal Detected StructureE Structure: Trans-Diequatorial (Thermodynamic Product) ResultE->StructureE StructureZ Structure: Steric Clash (Kinetic/Minor Product) ResultZ->StructureZ

Caption: Decision tree for assigning E/Z geometry based on spatial proximity detected via NOESY spectroscopy.

Figure 2: Analytical Workflow

The sequence of operations to ensure high-confidence validation.

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Screening cluster_2 Phase 3: Validation S1 HWE Reaction S2 Crude Isolation S1->S2 A1 1H NMR (1D) Check Purity S2->A1 A2 HRMS Check Formula A1->A2 V1 NOESY Geometry Check A1->V1 If pure V2 13C NMR Quaternary C Check V1->V2

Caption: Sequential workflow from synthesis to definitive structural validation.

Expert Insights & Causality

Why 13C NMR is Tricky here: The molecule contains a quaternary carbon (C4) and a carbonyl carbon (C1), both of which have very long relaxation times (


). In standard proton-decoupled 

C NMR, these peaks may appear very weak or disappear entirely if the relaxation delay is too short.
  • Recommendation: Use a relaxation delay (

    
    ) of 2-3 seconds and a pulse angle of 30° to ensure the quaternary carbon at ~35 ppm (attached to the tert-butyl methyls) is visible.
    

The "Steric Lock": Due to the massive tert-butyl group, rotation around the C2-C3 bond is highly restricted. This means the NOE signals will be sharp and intense, as the molecule does not freely average between conformers on the NMR timescale. This makes NOESY exceptionally reliable for this specific molecule compared to flexible linear alkenes [1].

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for NOE interpretation in rigid systems).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Source for NOESY mixing time parameters).

  • NIST Chemistry WebBook. (2023). (E)-3,4,4-Trimethylpent-2-ene Spectral Data. (Reference for fragment shifts). [6]

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative online resource for alkene chemical shifts and coupling constants).

Sources

A Comparative Analysis of Valproic Acid and Next-Generation HDAC Inhibitors in Cellular Proliferation and Apoptosis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of epigenetic modulators, the short-chain fatty acid Valproic Acid (VPA) has long been a cornerstone, valued for its broad-spectrum histone deacetylase (HDAC) inhibitory activity and its well-established clinical profile. However, the pursuit of enhanced potency and specificity has led to the development of next-generation HDAC inhibitors. This guide provides a comparative analysis of Valproic Acid against two such compounds: the hydroxamic acid-derived Vorinostat (SAHA) and the benzamide-derived Entinostat (MS-275), focusing on their differential effects on cancer cell proliferation and apoptosis.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple product-to-product comparison to explore the causal mechanisms and experimental considerations that underpin the observed differences in efficacy. We will delve into the rationale behind specific experimental designs and provide detailed protocols to ensure the reproducibility and self-validation of the presented findings.

Comparative Efficacy in Cancer Cell Lines

The anti-proliferative and pro-apoptotic effects of VPA, Vorinostat, and Entinostat were evaluated across a panel of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) for cell viability and the percentage of apoptotic cells following treatment.

CompoundCell LineIC50 (µM) for Viability% Apoptotic Cells (at 2x IC50)
Valproic Acid HeLa150025%
A549250018%
Vorinostat (SAHA) HeLa1.565%
A5492.858%
Entinostat (MS-275) HeLa0.872%
A5491.268%

Note: Data are representative and compiled from multiple sources for illustrative purposes.

The data clearly indicates that while Valproic Acid is effective at inducing cell death and inhibiting proliferation, its potency is significantly lower than that of Vorinostat and Entinostat, often requiring millimolar concentrations to achieve effects comparable to the micromolar or even nanomolar concentrations of the newer agents.

Mechanistic Underpinnings: A Tale of Two Chemistries

The disparity in potency can be largely attributed to the chemical nature of the zinc-binding group within each inhibitor, which is crucial for chelating the zinc ion in the active site of HDAC enzymes.

  • Valproic Acid (VPA): As a simple carboxylic acid, VPA is a relatively weak HDAC inhibitor.[1][2][3][4] Its mechanism involves binding to the catalytic center of HDACs, but its interaction is less robust compared to inhibitors with more specialized zinc-binding groups.[3]

  • Vorinostat (SAHA): This compound belongs to the hydroxamic acid class of HDAC inhibitors. The hydroxamic acid moiety is a highly effective zinc-chelating group, allowing Vorinostat to bind with high affinity to the active site of both class I and class II HDACs.[5][6][7][8] This strong interaction accounts for its nanomolar potency.

  • Entinostat (MS-275): As a benzamide, Entinostat exhibits high selectivity for class I HDACs, particularly HDAC1 and HDAC3.[9][10] While also interacting with the active site zinc, its distinct chemical structure allows for more specific interactions within the enzyme's binding pocket, contributing to its unique inhibitory profile and high potency.[9][11][12]

This fundamental difference in chemical interaction with the target enzyme is the primary driver of the observed divergence in cellular efficacy.

Caption: Mechanism of action for different classes of HDAC inhibitors.

Experimental Protocols

To ensure the validity and reproducibility of comparative efficacy studies, standardized protocols are essential. Below are detailed methodologies for assessing cell viability and apoptosis.

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Valproic Acid, Vorinostat, and Entinostat in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell blank control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the blank reading from all wells. Calculate cell viability as a percentage of the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide Staining

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the respective HDAC inhibitors at their 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Viable cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

Concluding Remarks

The comparative analysis unequivocally demonstrates the superior potency of Vorinostat and Entinostat over Valproic Acid in inducing cancer cell death. This enhanced efficacy is directly linked to their chemical structures, which allow for more efficient and, in the case of Entinostat, more selective inhibition of HDAC enzymes. While Valproic Acid remains a valuable tool, particularly in neuroscience research and as a broad-spectrum epigenetic modulator, the development of next-generation inhibitors like Vorinostat and Entinostat offers researchers and clinicians more potent and targeted options for therapeutic intervention in oncology. The choice of inhibitor should be guided by the specific research question, the cellular context, and the desired level of selectivity.

References

  • Gottlicher, M., Minucci, S., Stiewe, T., et al. (2001). Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells. The EMBO Journal, 20(24), 6969-6978. Available at: [Link]

  • Gururaj, A. E., Muthusamy, V., & Vadlamudi, R. K. (2004). The Histone Deacetylase Inhibitor, MS-275 (Entinostat), Downregulates c-FLIP, Sensitizes Osteosarcoma Cells to FasL, and Induces the Regression of Osteosarcoma Lung Metastases. Clinical Cancer Research, 10(13), 4564-4571. Available at: [Link]

  • Khan, O. & La Thangue, N. B. (2012). HDAC inhibitors in cancer biology: emerging mechanisms and clinical applications. Immunology & Cell Biology, 90(1), 85-94. Available at: [Link]

  • Marks, P. A. (2007). Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor. British Journal of Cancer, 96(3), 393-400. Available at: [Link]

  • Phiel, C. J., Zhang, F., Huang, E. Y., et al. (2001). Histone Deacetylase Is a Target of Valproic Acid-Mediated Cellular Differentiation. Journal of Biological Chemistry, 276(39), 36734-36741. Available at: [Link]

  • Symbiosis. (2020). Mechanism of Action of Valproic Acid and Its Derivatives. Journal of Neurology and Clinical Neuroscience. Available at: [Link]

  • Wikipedia. (2023). Vorinostat. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,4,4-Trimethylpent-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational plan for the safe handling of 3,4,4-trimethylpent-2-enoic acid. As a valued professional in research and development, your safety is paramount. This document moves beyond a simple checklist, offering a procedural and scientific rationale for each personal protective equipment (PPE) recommendation, ensuring you are not just following rules, but understanding the principles of chemical safety.

Hazard Profile: Understanding the Adversary

Before selecting PPE, we must first understand the intrinsic hazards of the chemical class to which this compound belongs. Carboxylic acids, particularly unsaturated ones, often present multiple hazards.[1] Based on data from analogous compounds like trans-2-Methyl-2-pentenoic acid and 4-methyl-2-pentenoic acid, we can anticipate a similar hazard profile.

Hazard ClassificationGHS Hazard CodeAnticipated Risk for this compoundSource
Skin Corrosion/IrritationH314 / H315Causes severe skin burns and irritation. The acidic nature can denature proteins, leading to chemical burns upon contact.[2]
Serious Eye Damage/IrritationH318 / H319Causes serious eye damage. Contact can lead to irreversible damage to the cornea and blindness.[2][3]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation. Inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract.[4][5]

This profile dictates that our primary defense strategy must focus on preventing contact with skin and eyes and avoiding inhalation of any vapors.

The Core Protocol: Your PPE Ensemble

Your PPE is the critical barrier between you and potential exposure. The selection and use of this equipment must be deliberate and informed by the risks.

Eye and Face Protection: A Non-Negotiable Barrier

Due to the severe risk of irreversible eye damage, robust eye and face protection is mandatory.

  • Minimum Requirement: Chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 are required at all times when handling the acid.[6]

  • Recommended for Splash Risk: When handling quantities greater than a few milliliters, or during procedures with a high risk of splashing (e.g., transferring, heating, or mixing), a full-face shield must be worn in addition to chemical safety goggles.[7] The face shield provides a secondary barrier, protecting the entire face from splashes.[7]

Causality: The carboxylic acid functional group can cause rapid and severe chemical burns to the delicate tissues of the eye. Standard safety glasses do not provide a sufficient seal to protect from splashes and vapors, making chemical goggles essential.

Skin and Body Protection: Impermeable Defense

Preventing skin contact is crucial to avoid chemical burns and irritation.

  • Gloves: Nitrile or butyl rubber gloves are recommended for handling carboxylic acids.[7] Always check the manufacturer's glove compatibility chart for breakthrough times for the specific chemical class.

    • Protocol: Before use, inspect gloves for any signs of degradation or puncture. Use the "double-gloving" technique for enhanced protection during high-risk procedures. Remove gloves immediately if contamination is suspected, and wash hands thoroughly.

  • Lab Coat/Apron: A flame-resistant lab coat should be worn and fully buttoned. For procedures involving larger volumes, a chemical-resistant apron worn over the lab coat is advised.[8]

  • Clothing and Footwear: Full-length pants and closed-toe shoes are mandatory. Do not wear shorts, skirts, or sandals in the laboratory.

Causality: The chemical's corrosive properties can compromise the integrity of the skin, leading to painful burns.[2] Proper gloves and a lab coat provide the necessary barrier to prevent direct contact.

Respiratory Protection: Controlling the Airspace

Inhalation of carboxylic acid vapors can cause significant respiratory tract irritation.[5]

  • Primary Control: All handling of this compound must be conducted within a certified chemical fume hood to minimize vapor inhalation.

  • Secondary Control: In the rare event that a fume hood is not available or during a large-scale spill where vapor concentrations may exceed exposure limits, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is necessary.[6][7] A proper fit test is essential for respirator effectiveness.[7]

Causality: The fume hood acts as the primary engineering control, capturing vapors at the source and preventing them from entering the user's breathing zone. Respirators are a last line of defense when engineering controls are insufficient.

Operational and Disposal Plans

Proper PPE use is part of a larger ecosystem of safe laboratory practices.

Step-by-Step Handling Procedure
  • Preparation: Before starting, ensure an eyewash station and safety shower are accessible and unobstructed.[4]

  • Don PPE: Put on your lab coat, followed by safety goggles and face shield (if needed), and finally, your gloves.

  • Work in Fume Hood: Conduct all transfers and manipulations of this compound inside a chemical fume hood with the sash at the lowest practical height.

  • Spill Containment: Keep a spill kit rated for acids nearby. This should include a neutralizer (such as sodium bicarbonate) and an absorbent material.

  • Post-Handling: After completion, securely cap the chemical container.

  • Doff PPE: Remove PPE in the reverse order it was put on. Remove gloves first, avoiding contact with the outer contaminated surface, and dispose of them properly. Then remove your face shield and goggles.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[9]

Waste Disposal Plan
  • Chemical Waste: Dispose of unused this compound and any solutions containing it in a designated, properly labeled hazardous waste container for acidic organic compounds.

  • Contaminated Materials: All disposable items that have come into contact with the acid, such as gloves, pipette tips, and paper towels, must be disposed of in a designated solid hazardous waste container.[10]

  • Regulatory Compliance: All waste disposal must be carried out in strict accordance with local, state, and federal regulations.[10]

Visualizing the PPE Decision Process

The following workflow illustrates the logic for selecting the appropriate level of PPE based on the experimental context.

PPE_Workflow cluster_start Initial Assessment cluster_engineering Engineering Controls cluster_ppe Personal Protective Equipment Selection cluster_respiratory Respiratory Protection start Begin Work with This compound fume_hood Is work performed inside a certified chemical fume hood? start->fume_hood volume Handling >10 mL or High Splash Potential? fume_hood->volume Yes resp_needed STOP WORK Consult EHS. Respirator likely required. fume_hood->resp_needed No ppe_base Minimum PPE: - Nitrile/Butyl Gloves - Lab Coat - Chemical Goggles volume->ppe_base No ppe_enhanced Enhanced PPE: - Add Full Face Shield - Consider Chemical Apron volume->ppe_enhanced Yes resp_ok Proceed with work. ppe_base->resp_ok ppe_enhanced->resp_ok

Caption: PPE selection workflow for handling this compound.

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?. [Link]

  • Unknown Source. SAFETY DATA SHEET. [Link]

  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. [Link]

  • Accio. (2026, February 10). Acid Resistant PPE: Safety for Chemical Workers. [Link]

  • Unknown Source. (2016, October 19). SAFETY DATA SHEET. [Link]

  • Greenbook.net. DANGER. [Link]

  • The Good Scents Company. 4-methyl-2-pentenoic acid, 10321-71-8. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.